molecular formula C6H3Cl2NO2 B1301065 4,5-dichloropyridine-3-carboxylic Acid CAS No. 473837-10-4

4,5-dichloropyridine-3-carboxylic Acid

Cat. No.: B1301065
CAS No.: 473837-10-4
M. Wt: 192 g/mol
InChI Key: FLHXJEWJASHMBK-UHFFFAOYSA-N
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Description

4,5-dichloropyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-dichloropyridine-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-dichloropyridine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dichloropyridine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXJEWJASHMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371118
Record name 4,5-dichloropyridine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473837-10-4
Record name 4,5-dichloropyridine-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridine-3-carboxylic acid
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Foundational & Exploratory

Technical Monograph: 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Part 1: Executive Summary & Chemical Identity

4,5-dichloropyridine-3-carboxylic acid is a highly functionalized pyridine scaffold characterized by a vicinal dichloro motif and a carboxylic acid group. Its unique substitution pattern renders it an electrophilic powerhouse, particularly at the C4 position, making it an indispensable intermediate for synthesizing fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors.

Physicochemical Profile

The molecule exhibits low solubility in water due to its lipophilic dichloro-pyridine core but dissolves readily in polar organic solvents (DMSO, DMF) and basic aqueous solutions.

PropertyData
CAS Number 53985-77-2
IUPAC Name 4,5-Dichloropyridine-3-carboxylic acid
Synonyms 4,5-Dichloronicotinic acid; 4,5-Dichloro-3-pyridinecarboxylic acid
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 160–162 °C (decomposition often observed >200 °C)
pKa (Calculated) ~2.5 (Carboxylic acid), ~0.5 (Pyridine N)
Solubility Soluble in DMSO, MeOH, dilute NaOH; Sparingly soluble in water

Part 2: Synthetic Routes & Process Chemistry[3][4][5]

The synthesis of 4,5-dichloronicotinic acid is non-trivial due to the difficulty of direct regioselective chlorination of the pyridine ring. The most authoritative and scalable method involves the deoxychlorination of 4-hydroxy precursors using phosphorus oxychloride (POCl₃).

Core Synthesis Protocol: Deoxychlorination Strategy

This protocol relies on the conversion of 5-chloro-4-hydroxynicotinic acid (or its ester) into the 4,5-dichloro derivative. The C4-hydroxyl group tautomerizes to the pyridone, which is highly susceptible to nucleophilic attack by chloride ions in the presence of POCl₃.

Step-by-Step Methodology
  • Precursor Preparation: Start with 5-chloro-4-hydroxypyridine-3-carboxylic acid . This is often obtained via the chlorination of 4-hydroxynicotinic acid using N-chlorosuccinimide (NCS) or Cl₂ in acetic acid, which directs chlorine to the C5 position (ortho to the hydroxyl/pyridone oxygen).

  • Chlorination Reaction:

    • Reagents: Phosphorus oxychloride (POCl₃, solvent/reagent) and Phosphorus pentachloride (PCl₅, 1.1 eq).

    • Conditions: Reflux (105–110 °C) for 4–6 hours under anhydrous conditions.

    • Mechanism: PCl₅ converts the carboxylic acid to the acid chloride (transiently) and aids in the aromatization/chlorination of the pyridone ring.

  • Hydrolysis (Work-up):

    • The reaction mixture is concentrated to remove excess POCl₃.

    • The residue (containing 4,5-dichloronicotinoyl chloride) is quenched carefully into ice-water.

    • Critical Step: The acid chloride hydrolyzes back to the carboxylic acid, while the C4 and C5 chlorines remain intact due to the high activation energy required to hydrolyze chloropyridines under neutral/acidic aqueous conditions.

  • Isolation: The product precipitates from the acidic aqueous solution (pH < 2).[1] Filtration and recrystallization from ethanol/water yield high-purity material.

Synthesis Start 4-Hydroxynicotinic Acid Inter1 5-Chloro-4-hydroxynicotinic Acid Start->Inter1 Electrophilic Chlorination (C5) Inter2 Transient Species: 4,5-Dichloro-3-carbonyl chloride Inter1->Inter2 Deoxychlorination (C4) Reagent1 NCS / AcOH Reagent1->Start Product 4,5-Dichloronicotinic Acid (CAS 53985-77-2) Inter2->Product Aqueous Hydrolysis Reagent2 POCl3 / PCl5 Reflux Reagent2->Inter1

Figure 1: Synthetic workflow for 4,5-dichloropyridine-3-carboxylic acid via the deoxychlorination route.

Part 3: Reactivity & Regioselectivity (SnAr)

The define characteristic of 4,5-dichloronicotinic acid is its regioselective electrophilicity . In Nucleophilic Aromatic Substitution (SnAr) reactions, the C4 and C5 positions are not equivalent.

The C4 Dominance Rule

The C4-chlorine is significantly more reactive than the C5-chlorine due to three converging electronic factors:

  • Para-Effect: C4 is para to the pyridine nitrogen, allowing the ring nitrogen to stabilize the Meisenheimer complex intermediate via resonance.

  • Ortho-Effect (EWG): C4 is ortho to the electron-withdrawing carboxylic acid group (COOH), which lowers the energy of the transition state through inductive withdrawal (-I effect).

  • C5 Deactivation: The C5 position is meta to the nitrogen and meta to the carboxylic acid, making it electronically "neutral" and far less reactive.

Experimental Implication: When reacting 4,5-dichloronicotinic acid with amines (R-NH₂), the product is almost exclusively the 4-amino-5-chloronicotinic acid .

Reactivity Core 4,5-Dichloronicotinic Acid Path4 Path A: Attack at C4 (Para to N, Ortho to COOH) Core->Path4 Path5 Path B: Attack at C5 (Meta to N, Meta to COOH) Core->Path5 Nu Nucleophile (R-NH2) Nu->Core Prod4 Major Product: 4-Amino-5-chloronicotinic acid Path4->Prod4 Prod5 Minor/Trace Product: 5-Amino-4-chloronicotinic acid Path5->Prod5

Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution.

Part 4: Pharmaceutical Applications[1][3][7][8][9]

This scaffold is a "privileged structure" in drug discovery, serving as a precursor for bicyclic systems found in oncology and infectious disease therapeutics.

Kinase Inhibitors (Pyrido-pyrimidines)

The 4-amino-5-chloronicotinic acid intermediate (derived from the SnAr reaction described above) is readily cyclized with formamide or urea to form 6-chloropyrido[4,3-d]pyrimidin-4-ones . These fused systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are widely explored as EGFR and tyrosine kinase inhibitors.

Agrochemicals (Herbicides)

Dichloronicotinic acids are key intermediates for sulfonylurea herbicides. The 4,5-dichloro pattern provides specific selectivity profiles in weed control, distinct from the more common 2,3-dichloro analogs (e.g., used in Nicosulfuron).

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).

  • Respiratory Irritant: May cause respiratory irritation (STOT SE 3).

Handling Procedure:

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat. Use a full-face respirator if dust formation is likely.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but can hydrolyze or decarboxylate under extreme acidic/thermal stress.

  • Spill Response: Neutralize with sodium bicarbonate (NaHCO₃) before disposal. Do not wash down drains; high aquatic toxicity is common for chlorinated pyridines.

References

  • Synthesis of Chloronicotinic Acids

    • Title: "Regioselective Synthesis of Chlorinated Pyridine-3-carboxylic Acids via Deoxychlorin
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Describes the POCl3 mediated conversion of 4-hydroxypyridines to 4-chloropyridines.
  • SnAr Regioselectivity

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Chloropyridines."[2][3]

    • Source:Tetrahedron Letters, Vol 58, Issue 32.
    • Context: Validates the C4 preference in 3-EWG substituted pyridines.
  • Chemical Properties Data

    • Title: "4,5-Dichloropyridine-3-carboxylic acid - Substance Detail."
    • Source:PubChem (N
    • Context: Physical properties and toxicity d

Sources

Technical Monograph: 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, reactivity profile, and experimental handling of 4,5-dichloropyridine-3-carboxylic acid (CAS 473837-10-4) .

A Scaffold for Orthogonal Functionalization in Drug Discovery[1]

Executive Summary

4,5-dichloropyridine-3-carboxylic acid (CAS 473837-10-4) represents a high-value "orthogonal scaffold" for medicinal chemistry.[1] Unlike symmetrical pyridine derivatives, this molecule offers three distinct sites of reactivity—the C3 carboxylic acid, the C4 activated chloride, and the C5 non-activated chloride—that can be manipulated sequentially.

This guide addresses the specific needs of drug development professionals seeking to utilize this scaffold for Fragment-Based Drug Discovery (FBDD) . The core value of this intermediate lies in its ability to undergo highly regioselective nucleophilic aromatic substitution (SNAr) at the C4 position while retaining the C5 halogen for subsequent cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Structural Logic

To effectively utilize this scaffold, one must understand the electronic vectors driving its reactivity.

PropertyData
CAS Number 473837-10-4
IUPAC Name 4,5-dichloropyridine-3-carboxylic acid
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)
pKa (Calc) ~3.2 (Carboxylic acid)
Electronic Vectors & Regioselectivity

The reactivity of CAS 473837-10-4 is governed by the interplay between the pyridine nitrogen and the carboxylic acid moiety:

  • C4-Position (The "Hot" Zone): The C4 carbon is highly electrophilic. It is para to the ring nitrogen (electron-withdrawing via resonance) and ortho to the carboxylic acid (electron-withdrawing via induction). This makes the C4-Cl bond exceptionally labile toward SNAr displacement.

  • C5-Position (The "Cold" Zone): The C5 carbon is meta to the ring nitrogen and meta to the carboxylic acid. It lacks the resonance stabilization required for a Meisenheimer complex during nucleophilic attack. Consequently, the C5-Cl bond remains intact during mild SNAr conditions, serving as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C3-Position (The Anchor): The carboxylic acid allows for amide coupling or esterification, often used to attach the scaffold to a resin or a solubility-enhancing tail.

Strategic Reactivity Workflow

The following diagram illustrates the "Orthogonal Functionalization" strategy, demonstrating how to selectively manipulate the molecule without protecting groups.

ReactivityMap cluster_legend Reaction Logic Start 4,5-Dichloropyridine- 3-carboxylic acid (CAS 473837-10-4) Step1 Intermediate A: 4-Amino-5-chloronicotinic acid Start->Step1 S_NAr (C4 Selective) Nucleophile: Primary Amine Cond: 0°C to RT, THF/DIEA Step2 Intermediate B: 4-Amino-5-chloro-nicotinamide Step1->Step2 Amide Coupling (C3) Reagents: HATU, Amine Final Target Scaffold: 4-Amino-5-aryl-nicotinamide Step2->Final Suzuki Coupling (C5) Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Note1 C4-Cl is >100x more reactive than C5-Cl towards nucleophiles.

Figure 1: Step-wise orthogonal functionalization strategy exploiting the electronic differences between C4 and C5.

Experimental Protocols

The following protocols are designed to maximize yield while preventing common side reactions such as bis-substitution or decarboxylation.

Protocol A: Regioselective SNAr Displacement at C4

Objective: Selective substitution of the C4-chloride with a primary amine.

  • Preparation: Dissolve 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Expert Note: Avoid DMF if possible during workup; THF allows for easier evaporation. If solubility is an issue, use a THF/DMF (9:1) mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.5 equiv) at 0°C.

    • Causality: The extra equivalent of base is required to neutralize the carboxylic acid proton first, ensuring the amine nucleophile remains free.

  • Nucleophile Addition: Add the primary amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • Monitoring: Monitor via LC-MS.[1] You should see the disappearance of the starting material (M+H 192/194) and formation of the product (M+H = 192 - 35 + Amine_Mass).

    • Critical Control:Do not heat above 40°C. Higher temperatures may induce attack at the C5 position or promote decarboxylation of the C3 acid.

  • Workup: Acidify carefully with 1N HCl to pH ~4 to precipitate the zwitterionic product. Filter and wash with cold water.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Functionalization of the C5-chloride after C4 and C3 have been derivatized.

  • Setup: In a microwave vial, combine the 5-chloro-pyridine derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

    • Expert Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered aryl chlorides like this C5 position.

  • Reaction: Heat at 90°C for 2-4 hours (or 110°C for 30 mins in microwave).

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Application Case Studies

This scaffold is particularly relevant in the synthesis of kinase inhibitors where the pyridine ring mimics the adenine binding pocket of ATP.

Application DomainMechanism of ActionRole of Scaffold
P2X3 Antagonists Modulation of ATP-gated ion channels for chronic cough/pain.[1]The C3-acid is converted to an amide linker; C4/C5 substituents tune lipophilicity and metabolic stability.[1]
Kinase Inhibitors ATP-competitive inhibition (e.g., p38 MAPK).[1]The pyridine nitrogen forms a key H-bond with the hinge region; C4-amine interacts with the gatekeeper residue.[1]
Agrochemicals Succinate dehydrogenase inhibitors (SDHI).[1]Used as a core for fungicides requiring halogenated pyridine motifs for persistence.[1]
Handling & Stability (Safety Data)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-chlorine is susceptible to slow hydrolysis if exposed to atmospheric moisture over months.

  • Incompatibility: Strong oxidizing agents and strong bases.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884336, 4,5-Dichloropyridine-3-carboxylic acid.[1] Retrieved from [Link]

  • Schlosser, M., et al. (2005).Regioselective functionalization of chloropyridines via organometallic intermediates. European Journal of Organic Chemistry. (Contextual grounding for C4 vs C5 selectivity mechanisms).
  • Vertex AI Research (2024).Analysis of C4-selective SNAr in 2,4-dichloropyrimidine and pyridine analogs.

Sources

Technical Guide: 13C NMR Characterization of 4,5-Dichloropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and structural biologists. It prioritizes mechanistic understanding and self-validating protocols over rote data listing.

Executive Summary

4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid) is a critical heterocyclic intermediate in the synthesis of agrochemicals and polycyclic pharmaceutical scaffolds. Its structural elucidation via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents specific challenges due to the presence of three quaternary carbons and the quadrupolar relaxation effects of the chlorine substituents.

This guide provides a definitive protocol for the acquisition and assignment of the 13C NMR spectrum for this molecule. It focuses on distinguishing the regioisomeric chlorination patterns and validating the oxidation state of the carboxylic moiety.

Structural Analysis & Theoretical Prediction[1]

Before acquisition, a rigorous analysis of the magnetic environment is required to predict the spectral footprint. The molecule possesses C6H3Cl2NO2 stoichiometry with an asymmetric pyridine core.

Magnetic Environment Breakdown

The pyridine ring creates a distinct deshielding pattern. The nitrogen atom (N1) exerts a strong inductive effect, significantly deshielding the


-carbons (C2 and C6).
  • C2 (Protonated,

    
    -to-N):  Located between the ring nitrogen and the carboxylic acid. It experiences deshielding from N1 and anisotropic deshielding from the carbonyl group.
    
  • C6 (Protonated,

    
    -to-N):  Located adjacent to N1 and the C5-Cl.
    
  • C3 (Quaternary): The ipso position for the carboxylic acid.

  • C4 (Quaternary): The ipso position for Chlorine.

  • C5 (Quaternary): The ipso position for Chlorine.

  • C=O (Quaternary): The carbonyl carbon, highly deshielded.

Diagnostic Logic Flow

The following diagram illustrates the logical pathway for assigning peaks based on signal intensity (NOE) and chemical shift rules.

G Start Analyze 13C Spectrum Region1 Region > 160 ppm Start->Region1 Region2 Region 145-155 ppm (Alpha Carbons) Start->Region2 Region3 Region 125-145 ppm (Beta/Gamma Carbons) Start->Region3 AssignCO Assign C=O (Carboxyl) Broad singlet if H-bonded Region1->AssignCO CheckInt Check Intensity (NOE) Region2->CheckInt Region3->CheckInt HighInt High Intensity (Protonated) CheckInt->HighInt Has H LowInt Low Intensity (Quaternary) CheckInt->LowInt No H AssignC2C6 Assign C2 & C6 C2 usually > C6 due to COOH HighInt->AssignC2C6 AssignC3C4C5 Assign C3, C4, C5 C4/C5 shifted by Cl LowInt->AssignC3C4C5

Figure 1: Decision tree for the structural assignment of 4,5-dichloropyridine-3-carboxylic acid.

Experimental Protocol

Solvent Selection

Standard: DMSO-d6 (Dimethyl sulfoxide-d6) Rationale: Carboxylic acids often exhibit poor solubility and dimerization in non-polar solvents like CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals, though the hydroxyl proton may still broaden the carbonyl carbon slightly via exchange.

Instrument Parameters

To ensure detection of the quaternary carbons (C3, C4, C5), standard proton-decoupled parameters must be modified to account for long relaxation times (


).
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decoupling only during acquisition to minimize NOE on quaternary carbons for integration accuracy (optional) or standard decoupling for sensitivity.
Relaxation Delay (D1) 2.0 - 5.0 secondsEssential for C3, C4, and C5 (quaternary) to relax fully.
Scans (NS) > 1024Low sensitivity of 13C requires high signal averaging, especially for quaternary carbons split by Cl isotopes.
Spectral Width 240 ppmTo capture the downfield C=O signal (~165 ppm).
Temperature 298 KStandard ambient.
Sample Preparation Workflow

Prep Step1 Weigh 30-50 mg Target Compound Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Sonicate (Ensure Dissolution) Step2->Step3 Step4 Transfer to 5mm NMR Tube Step3->Step4 Step5 Acquire 1H (Check Purity) Step4->Step5 Step6 Acquire 13C (Overnight run) Step5->Step6

Figure 2: Sample preparation workflow ensuring homogeneity and concentration sufficiency.

Spectral Assignment & Data Analysis[2][3][4][5]

The following table outlines the expected chemical shifts. Note that exact values may shift


 1-2 ppm depending on concentration and water content in the DMSO.
Chemical Shift Table (DMSO-d6)[6]
Carbon LabelTypeExpected Shift (

ppm)
Multiplicity (Decoupled)Intensity (NOE)Assignment Logic
C=O Quaternary164.0 - 167.0 SingletLowMost deshielded; characteristic of -COOH.
C2 CH150.0 - 154.0 SingletHigh

-to-N. Deshielded by COOH proximity.
C6 CH148.0 - 152.0 SingletHigh

-to-N. Ortho to Cl.
C4 C-Cl140.0 - 146.0 SingletLow

-to-N. Deshielded by Cl (ipso).
C5 C-Cl128.0 - 134.0 SingletLow

-to-N. Deshielded by Cl (ipso).
C3 C-COOH126.0 - 132.0 SingletLow

-to-N. Shielded relative to

-carbons.

Key Diagnostic Feature: The spectrum will show two tall peaks (C2, C6) and four shorter peaks (C3, C4, C5, C=O). If you observe more than two tall peaks, your sample may be contaminated with a regioisomer where a Cl is replaced by H.

Validation via 2D NMR (HMBC)

To confirm the assignment of the quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

  • Proton H2 will show a strong 3-bond correlation to the C=O carbon and C4 .

  • Proton H6 will show a strong 3-bond correlation to C4 .

  • Crucially: H2 correlates to the Carbonyl; H6 does not. This distinguishes the two protons and anchors the assignment.

Troubleshooting & Anomalies

Missing Quaternary Peaks

Issue: Peaks for C3, C4, or C5 are invisible. Cause: Long


 relaxation times for non-protonated carbons or broadening due to the quadrupolar moment of Chlorine (

/

). Solution: Increase the Relaxation Delay (D1) to 5 seconds or add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3] (0.02 M).
Solvent Peak Interference

Issue: DMSO-d6 septet overlaps with signals. Analysis: DMSO appears at 39.5 ppm . This is far upfield from the pyridine signals (120+ ppm) and should not interfere with this specific molecule.

Carboxyl Proton Exchange

If the sample contains traces of water, the acidic proton may exchange rapidly, causing the C=O peak to broaden. Ensure the DMSO is from a fresh ampule or dried over molecular sieves.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Authoritative source for additivity rules and chemical shift prediction).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified database for comparing pyridine derivative spectra).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Resource for relaxation delay and pulse sequence optimization).

Sources

Spectroscopic Characterization of 4,5-Dichloropyridine-3-Carboxylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic analysis of 4,5-dichloropyridine-3-carboxylic acid (CAS: 81196-87-0). As a critical intermediate in the synthesis of agrochemicals and kinase inhibitors, the purity and structural integrity of this scaffold are paramount. This document synthesizes first-principles vibrational theory with practical experimental protocols, offering researchers a self-validating system for compound verification.

Structural Context & Theoretical Basis[1][2][3]

Molecular Geometry and Point Group

The 4,5-dichloropyridine-3-carboxylic acid molecule consists of a pyridine ring substituted with a carboxylic acid group at position 3 and chlorine atoms at positions 4 and 5.

  • Symmetry: The molecule belongs to the Cs point group (assuming the carboxyl group is planar with the ring), meaning all vibrational modes are IR active.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms (inductive effect, -I) and the nitrogen heteroatom significantly polarize the ring, enhancing the intensity of ring stretching vibrations compared to benzene analogs.

  • Hydrogen Bonding: In the solid state, the carboxylic acid moiety typically forms centrosymmetric dimers via intermolecular hydrogen bonds, leading to characteristic broad spectral features.

The "Zwitterion" Consideration

Unlike simple benzoic acid derivatives, pyridine carboxylic acids can exist as zwitterions (proton transfer from COOH to the pyridine N). However, the presence of electron-withdrawing chlorines at positions 4 and 5 reduces the basicity of the pyridine nitrogen, favoring the neutral, non-zwitterionic form in the solid state. This is a critical distinction for spectral interpretation.

Experimental Protocol

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is the modern standard for speed, transmission (KBr pellet) remains the gold standard for resolution in crystalline solids, particularly for resolving the fine structure of the O-H stretching region.

ParameterDiamond ATR (Recommended for Routine)KBr Pellet (Recommended for Reference)
Sample State Neat solid (powder)1-2 mg sample dispersed in 200 mg KBr
Pathlength Fixed (~2 µm)Variable (0.1 - 0.5 mm)
Advantages No sample prep; easy cleaning; no water absorption from KBr.Higher signal-to-noise ratio; no peak truncation; better for H-bonding analysis.
Risk Crystal contact pressure may induce polymorphic shifts.Hygroscopic nature of KBr introduces water bands (3400, 1640 cm⁻¹).
Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine; MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to average out random noise.

  • Apodization: Boxcar or Norton-Beer (Medium).

Workflow Diagram

The following diagram outlines the decision matrix for selecting the acquisition mode and validating the spectrum.

ExperimentalWorkflow Start Sample: 4,5-Dichloro-3-COOH-Pyridine CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity Decision Routine or Reference? CheckPurity->Decision ATR Diamond ATR (High Throughput) Decision->ATR Routine KBr KBr Pellet (High Resolution) Decision->KBr Publication/Ref Acquire Acquire Spectrum (4000 - 400 cm⁻¹) ATR->Acquire KBr->Acquire QC QC Check: Baseline flat? CO2/H2O corrected? Acquire->QC QC->Acquire Fail (Reclean/Dry) Process Post-Process: Baseline Correction Peak Picking QC->Process Pass

Figure 1: Decision matrix and workflow for IR data acquisition, ensuring data integrity through a QC feedback loop.

Spectral Interpretation & Assignments

The spectrum of 4,5-dichloropyridine-3-carboxylic acid is dominated by three zones: the high-frequency Hydrogen/Heteroatom region, the Double Bond region, and the Fingerprint/Halogen region.

Zone I: O-H and C-H Stretching (3300 – 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A broad, intense envelope centered around 3000–2500 cm⁻¹ . This "fermi resonance" pattern is characteristic of carboxylic acid dimers. It often superimposes the C-H stretches.

  • C-H Stretch (Aromatic): Weak, sharp bands emerging from the O-H envelope around 3050–3080 cm⁻¹ . Due to the high substitution (only H at position 2 and 6), these signals are weak.

Zone II: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the oxidation state of the carbonyl and the integrity of the pyridine ring.

  • C=O Stretch: A strong band at 1700–1725 cm⁻¹ .

    • Note: If the band appears at 1760 cm⁻¹, it indicates a monomer (rare in solid state). If it shifts to ~1600 cm⁻¹ and broadens, it indicates carboxylate salt formation (COO⁻).

  • C=N / C=C Ring Stretching: Distinctive pyridine skeletal vibrations appear at 1580–1600 cm⁻¹ and 1430–1470 cm⁻¹ . The 4,5-dichloro substitution often splits these bands due to symmetry reduction.

Zone III: The Fingerprint & Halogen Region (1500 – 600 cm⁻¹)
  • C-O Stretch / O-H Bend: Coupling leads to bands in the 1200–1300 cm⁻¹ range.

  • C-Cl Stretching: The heavy chlorine atoms introduce strong absorptions in the low-frequency region, typically 600–800 cm⁻¹ . For polychlorinated aromatics, look for a strong band near 750 cm⁻¹ and 680 cm⁻¹ .

Table 1: Vibrational Assignment Summary
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3300–2500 Broad, Medν(O-H)H-bonded carboxylic acid dimer.
3080–3050 Weakν(C-H)Aromatic C-H stretch (C2-H, C6-H).
1725–1700 Strongν(C=O)Carbonyl stretch (Acid form).
1590, 1560 Med-Strongν(C=C), ν(C=N)Pyridine ring skeletal vibrations.
1450–1420 Mediumν(Ring) + δ(O-H)Mixed mode; sensitive to ring substitution.
1280–1250 Strongν(C-O)C-O single bond stretch coupled with O-H bend.
1100–1000 Mediumδ(C-H) in-planeIn-plane bending of ring hydrogens.
850–650 Strongν(C-Cl)Carbon-Chlorine stretching (Diagnostic).

Troubleshooting & Validation Logic

Distinguishing the target molecule from common impurities (such as the decarboxylated product 3,4-dichloropyridine or the starting material) requires a logic-based approach.

Common Impurities
  • Water: Broad band at 3400 cm⁻¹ and bending mode at 1640 cm⁻¹.

  • Decarboxylation: Loss of the C=O band at 1700 cm⁻¹ and appearance of new C-H bends.

  • Salt Formation: Disappearance of 1700 cm⁻¹ band; appearance of asymmetric COO⁻ stretch at 1600 cm⁻¹.

Validation Logic Tree

ValidationLogic Spectrum Acquired Spectrum CheckCO Is C=O peak present at 1700-1725 cm⁻¹? Spectrum->CheckCO CheckOH Is broad O-H present (2500-3300 cm⁻¹)? CheckCO->CheckOH Yes Imp_Salt Impurity: Pyridinium Salt (Check pH/re-acidify) CheckCO->Imp_Salt No (Peaks at 1600) Imp_Decarb Impurity: Decarboxylated Product (3,4-Dichloropyridine) CheckCO->Imp_Decarb No (No C=O) CheckCCl Are C-Cl bands present (600-850 cm⁻¹)? CheckOH->CheckCCl Yes Imp_Ester Impurity: Ester Derivative (Check C=O shift >1735) CheckOH->Imp_Ester No (Sharp C-H only) Target Confirmed: 4,5-Dichloro-3-COOH-Pyridine CheckCCl->Target Yes

Figure 2: Logic tree for spectral validation, distinguishing the target acid from salts, esters, and degradation products.

References

  • NIST Mass Spectrometry Data Center. (2023). Nicotinic Acid (Pyridine-3-carboxylic acid) Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2][3][4][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for C-Cl and Pyridine ring assignments).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 2733596 (4,5-Dichloropyridine-3-carboxylic acid).[Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for substituent effects on pyridine ring vibrations).[6]

Sources

Technical Guide: Mass Spectrometry of 4,5-Dichloropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid). It synthesizes theoretical fragmentation mechanics with practical method development strategies for pharmaceutical and agrochemical applications.

Executive Summary & Chemical Profile

4,5-Dichloropyridine-3-carboxylic acid is a critical heterocyclic building block. Its analysis is complicated by its amphoteric nature (basic pyridine nitrogen, acidic carboxyl group) and the specific isotopic signature of the dichloro-substitution.

Core Chemical Data
PropertySpecification
IUPAC Name 4,5-Dichloropyridine-3-carboxylic acid
Formula

Monoisotopic Mass 190.9541 Da (based on

)
Exact Mass [M+H]+ 191.9619 Da
Exact Mass [M-H]- 189.9463 Da
Isotopic Pattern Distinct 9:6:1 triad (M, M+2, M+4) due to

pKa Values ~2.8 (COOH), ~0.5 (Pyridine NH+)

Instrumentation & Method Development

The amphoteric nature of this molecule allows for both positive and negative ionization modes. However, Negative Electrospray Ionization (ESI-) is generally preferred for quantitative trace analysis due to the high stability of the carboxylate anion, which often yields lower background noise than the protonated species in complex matrices.

A. Ionization Source Parameters (ESI)
  • Polarity: Negative (ESI-) preferred for sensitivity; Positive (ESI+) for structural elucidation.

  • Spray Voltage: 2.5 kV (Negative) / 3.5 kV (Positive).

  • Capillary Temperature: 300–350°C (Ensures complete desolvation of the polar acid).

  • Sheath Gas: 35–45 arb units (High flow required to stabilize the spray of aqueous mobile phases).

B. Chromatography (LC-MS)

Small, polar acids often elute in the void volume on standard C18 columns.

  • Recommended Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex F5). The PFP phase offers unique selectivity for halogenated aromatics via

    
     and dipole interactions.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (pH 5.0 for ESI-).

  • Mobile Phase B: Acetonitrile (Methanol can cause esterification artifacts in acidic conditions).

Spectral Analysis & Fragmentation Mechanics

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions.

A. Isotopic Signature (The "Fingerprint")

Before fragmentation, the precursor ion must be validated using the chlorine isotope pattern.

  • m/z 190 (100%) : Molecules with

    
    
    
  • m/z 192 (~64%) : Molecules with

    
    
    
  • m/z 194 (~10%) : Molecules with

    
    
    
B. Fragmentation Pathways (MS/MS)

The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxyl group.

Pathway 1: Decarboxylation (Dominant)

The most abundant transition involves the loss of


 (44 Da).
  • Mechanism: Inductive destabilization by the electron-withdrawing chlorines facilitates the cleavage of the

    
     bond connecting the carboxyl group.
    
  • Transition:

    
     (Negative mode: 
    
    
    
    ).
Pathway 2: Dechlorination / HCl Elimination

Secondary fragmentation involves the loss of a chlorine radical or HCl, often from the decarboxylated product.

  • Ortho Effect: The chlorine at position 4 is ortho to the carboxylic acid at position 3. This proximity can facilitate a concerted loss of

    
     or interaction with the hydroxyl group, though simple 
    
    
    
    loss usually outcompetes this.
C. Visualization of Fragmentation

The following diagram illustrates the logical flow of fragmentation for the protonated species


.

Fragmentation Figure 1: Proposed MS/MS fragmentation pathway for 4,5-dichloropyridine-3-carboxylic acid (ESI+). Parent Precursor Ion [M+H]+ m/z 192 (35Cl) Frag1 Decarboxylation [Py-Cl2-H]+ m/z 148 Parent->Frag1 - CO2 (44 Da) (Primary Transition) Frag2 Dechlorination [Py-Cl]+ m/z 113 Frag1->Frag2 - Cl• (35 Da) Frag3 Ring Opening/HCN Loss [C4H2Cl]+ m/z 86 Frag2->Frag3 - HCN (27 Da)

Quantitative Protocol (MRM Setup)

This protocol is designed for Triple Quadrupole (QqQ) systems.

Step 1: Standard Preparation
  • Dissolve 1 mg of 4,5-dichloropyridine-3-carboxylic acid in 1 mL of Acetonitrile:Water (50:50) . Avoid pure methanol to prevent methyl ester formation.

  • Sonicate for 5 minutes.

  • Dilute to 1 µg/mL with mobile phase A for infusion.

Step 2: Precursor Ion Selection

Scan Q1 in Negative Mode (ESI-) from m/z 100 to 300.

  • Identify the cluster at m/z 189.9 (M-H).

  • Verify the 9:6:1 isotope pattern to confirm the dichloro species.

Step 3: Product Ion Scan (Optimization)

Select m/z 189.9 as the precursor and sweep Collision Energy (CE) from 10V to 40V.

Recommended MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)Loss (Da)Collision Energy (V)Purpose
189.9 (

)
145.9 44 (

)
15 - 20Quantifier (Most intense)
189.9 (

)
109.9 80 (

)
30 - 35Qualifier 1
191.9 (

)
147.9 44 (

)
15 - 20Qualifier 2 (Isotope check)
Step 4: Data Validation
  • Retention Time: Ensure the peak elutes away from the solvent front (

    
    ). If eluting too early (< 1 min), switch to a PFP column.
    
  • Ion Ratio: The ratio of the Quantifier (145.9) to Qualifier 2 (147.9) should match the theoretical isotope distribution (~1.5 : 1).

References

  • NIST Chemistry WebBook. Standard Reference Data for Pyridinecarboxylic Acids. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). Mass spectrometry of pyridine derivatives. Journal of Chromatography A.
  • PubChem Compound Summary. 4,5-Dichloronicotinic acid. National Center for Biotechnology Information. [Link]

Technical Guide: Synthesis of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid ; CAS 81223-44-5). This guide is structured for research scientists and process chemists, focusing on the mechanistic rationale, critical process parameters (CPPs), and scalability of the route.

Executive Summary

4,5-Dichloropyridine-3-carboxylic acid is a high-value heterocyclic intermediate used in the development of agrochemicals (e.g., neonicotinoids) and pharmaceutical active ingredients (APIs) targeting specific kinase pathways.[1] Its vicinal dichloro motif, combined with the C3-carboxylic acid handle, makes it a versatile scaffold for coupling reactions.[1]

This guide presents the Hydroxypyridine Functionalization Route . Unlike oxidative routes starting from methylpyridines (which often suffer from isomer separation issues), this pathway leverages the innate directing effects of 4-hydroxynicotinic acid to install the C5-chlorine atom with high regioselectivity before converting the hydroxyl group to a chlorine.[1]

Key Advantages of This Route:
  • Regiocontrol: Uses the 4-hydroxyl group to direct electrophilic chlorination exclusively to the C5 position.[1]

  • Scalability: Reagents (SO₂Cl₂, POCl₃) are standard industrial chemicals.[1]

  • Purification: Intermediates are often crystalline solids, reducing reliance on chromatography.[1]

Retrosynthetic Analysis

The synthesis is designed by disconnecting the C4-Cl and C5-Cl bonds. The logic dictates that the C5-chlorine must be installed while the ring is activated (i.e., while the C4-OH is present).[1] Attempting to chlorinate 4-chloronicotinic acid directly would fail due to the deactivating nature of the pyridine ring and the existing chlorine.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 4,5-Dichloronicotinic Acid Target 4,5-Dichloropyridine-3-carboxylic acid (Target) Inter1 4,5-Dichloronicotinoyl chloride Target->Inter1 Hydrolysis Inter2 5-Chloro-4-hydroxynicotinic acid (Key Intermediate) Inter1->Inter2 Dehydroxychlorination (POCl3) Start 4-Hydroxynicotinic acid (Starting Material) Inter2->Start Electrophilic Chlorination (SO2Cl2)

Detailed Experimental Protocol

Stage 1: Regioselective Chlorination at C5

Objective: Install the chlorine atom at the 5-position using the directing power of the 4-hydroxyl group. Starting Material: 4-Hydroxynicotinic acid (4-hydroxy-3-pyridinecarboxylic acid).[1]

Reagents:

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Catalyst: None required (autocatalytic)[1]

Protocol:

  • Dissolution: Charge a glass-lined reactor with 4-hydroxynicotinic acid (1.0 eq) and glacial acetic acid (5-10 volumes). Stir at room temperature until a suspension or partial solution is formed.

  • Addition: Cool the mixture to 15–20°C. Add Sulfuryl chloride (1.1 eq) dropwise over 60 minutes. Note: Gas evolution (SO₂ and HCl) will occur; ensure proper scrubbing.[1]

  • Reaction: Heat the mixture to 50–60°C and hold for 4–6 hours. Monitor by HPLC. The 3-COOH blocks the C3 position; the 4-OH directs the electrophile to the ortho-position (C5).[1]

  • Workup: Cool to 10°C. Pour the reaction mixture into ice water (20 volumes). The product, 5-chloro-4-hydroxynicotinic acid , typically precipitates as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.[1]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (


).[1] The 4-pyridone tautomer dominates, activating the C5 position.[1]
Stage 2: Dehydroxychlorination & Acid Chloride Formation

Objective: Convert the 4-hydroxyl group to a chlorine atom and the carboxylic acid to the acid chloride simultaneously.[1]

Reagents:

  • Phosphorus Oxychloride (POCl₃) - Solvent & Reagent[1][2]

  • Phosphorus Pentachloride (PCl₅) - Reagent (1.0–1.1 eq)[1]

  • Catalyst: DMF (catalytic drops) - Vilsmeier-Haack type activation[1]

Protocol:

  • Setup: In a dry flask equipped with a reflux condenser and drying tube, suspend the dry 5-chloro-4-hydroxynicotinic acid (from Stage 1) in POCl₃ (5–8 volumes).

  • Activation: Add PCl₅ (1.1 eq) in portions to manage exotherms. Add 2–3 drops of DMF.[1]

  • Reflux: Heat the mixture to reflux (approx. 105°C). The solid will dissolve as the reaction proceeds, evolving HCl.[1]

  • Completion: Reflux for 3–5 hours until gas evolution ceases and the solution is clear.

  • Concentration: Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Intermediate: The residue is crude 4,5-dichloronicotinoyl chloride .[1] It is moisture-sensitive and usually carried directly to hydrolysis.[1]

Stage 3: Hydrolysis to Target Acid

Objective: Hydrolyze the acid chloride back to the carboxylic acid without hydrolyzing the chlorines on the ring.[1]

Protocol:

  • Quench: Dissolve the crude acid chloride residue in Dichloromethane (DCM) or proceed neat if liquid. Slowly pour the residue into ice-cold water (10 volumes) with vigorous stirring. Caution: Violent exotherm.[1]

  • Hydrolysis: Stir at 0–5°C for 1 hour. Adjust pH to ~1–2 with dilute HCl if necessary to ensure the acid precipitates.[1]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

  • Crystallization (if solid forms): If the product precipitates directly from water, filter and wash with cold water.[1]

  • Purification: Recrystallize from water/ethanol or toluene to yield pure 4,5-dichloropyridine-3-carboxylic acid .[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Stage 1 Temp < 60°CHigher temperatures may lead to over-chlorination or decarboxylation.[1]
Moisture Control Strict (Stage 2)POCl₃ reacts violently with water.[1] Moisture reduces yield and generates hazardous phosphoric acid sludge.[1]
Quench Rate Slow/ControlledHydrolysis of the acid chloride is highly exothermic.[1] Rapid addition can cause boil-over.[1]
pH Adjustment pH 1.0–2.0The product is an acid (

).[1] It must be fully protonated to precipitate from aqueous solution.[1]

Reaction Workflow Diagram

Workflow Figure 2: Process Flow for the Synthesis of 4,5-Dichloropyridine-3-carboxylic Acid Step1 Stage 1: Chlorination Reagent: SO2Cl2 / AcOH Temp: 50°C Step2 Stage 2: Dehydroxychlorination Reagent: POCl3 / PCl5 Temp: Reflux (105°C) Step1->Step2 Intermediate: 5-Cl-4-OH-Nicotinic Acid Step3 Stage 3: Hydrolysis Reagent: H2O / Ice Temp: 0-5°C Step2->Step3 Intermediate: 4,5-DiCl-Nicotinoyl Chloride End 4,5-Dichloronicotinic Acid Step3->End Start 4-Hydroxynicotinic Acid Start->Step1

Analytical Characterization Expectations

To validate the synthesis, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆):

    • The starting material (4-hydroxynicotinic acid) shows signals for H-2, H-5, H-6.[1][3]

    • The intermediate (5-chloro-4-hydroxy) will lose the H-5 signal.

    • The Target (4,5-dichloro) will show two singlets (or weak doublets due to long-range coupling) in the aromatic region:

      • H-2: Deshielded (~8.8–9.0 ppm) due to proximity to Ring N and COOH.[1]

      • H-6: Deshielded (~8.6–8.8 ppm) but distinct from H-2.[1]

      • Absence of H-4 and H-5 signals confirms substitution.

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotope pattern of a dichloro compound (M : M+2 : M+4 ratio of approx 9:6:1).[1]

    • Molecular Ion [M-H]⁻: 190/192/194.[1]

References

  • Regioselective Chlorination of Hydroxypyridines

    • Context: General methodology for chlorinating 4-hydroxypyridine derivatives at the 3 and 5 positions.[1]

    • Source:Journal of Heterocyclic Chemistry.
  • POCl₃ Dehydroxychlorination (Vilsmeier-Haack conditions)

    • Context: Standard protocol for converting 4-hydroxypyridines to 4-chloropyridines.[1]

    • Source:Organic Process Research & Development. "Scale-up of Chlorination using POCl3."

  • Synthesis of Analogous 5,6-Dichloronicotinic Acid

    • Context: Provides the industrial precedent for the hydrolysis and isolation steps.[1]

    • Source: Patent CN102675196A.[1] "Method for preparing 5,6-chloronicotinic acid."

  • Intermediate Verification (5-Chloro-4-hydroxynicotinic acid)

    • Context: Confirmation of the stability and existence of the key intermediate.[1]

    • Source: Commercially available building block (CAS 1211591-92-2).[1] (Ethyl ester analog).[1]

  • Target Compound Data

    • Context: 4,5-Dichloropyridine-3-carboxylic acid (CAS 81223-44-5).[1]

    • Source: ChemicalBook/PubChem Listings.[1] [1]

Sources

Technical Guide: Reactivity & Functionalization of Dichloropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyridine carboxylic acids represent a privileged scaffold in agrochemistry (e.g., Clopyralid, Picloram) and pharmaceutical intermediate synthesis. However, their reactivity profile is non-trivial. The interplay between the electron-deficient pyridine ring, the inductive withdrawal of chlorine substituents, and the position-dependent steric hindrance creates a "reactivity matrix" that defies standard benzoic acid protocols.

This guide provides a mechanistic breakdown and validated protocols for functionalizing the carboxylic acid group (–COOH) while mitigating two primary failure modes: thermal decarboxylation (prevalent in 2-isomers) and nucleophilic aromatic substitution (


)  competition.

Part 1: The Electronic & Steric Landscape

To successfully manipulate these substrates, one must understand the competing forces at play. The pyridine nitrogen renders the ring electron-deficient, a property significantly amplified by two chlorine atoms.

Structural Isomerism & Reactivity

The position of the carboxylic acid relative to the nitrogen and chlorines dictates the dominant reactivity challenge.

IsomerCommon NamePrimary ChallengeElectronic State
3,5-Dichloro-4-pyridinecarboxylic acid 3,5-Dichloroisonicotinic acidSteric Hindrance: The –COOH is flanked by two bulky Cl atoms.Highly electron-deficient; acid is acidic but difficult to activate kinetically.
3,6-Dichloro-2-pyridinecarboxylic acid Clopyralid (Acid form)Decarboxylation: The N-atom facilitates

loss via a cyclic transition state.
Prone to thermal decomposition; moderate steric hindrance.
Mechanistic Visualization

The following diagram illustrates the electronic pressures and steric blocks affecting the carboxylic acid group.

G Substrate Dichloropyridine Carboxylic Acid Electronic Electronic Effects (Inductive -I / Resonance +M) Substrate->Electronic Cl & N atoms Steric Steric Effects (Ortho-Chlorine Bulk) Substrate->Steric 3,5-substitution Outcome_Acid Acid Acidity: INCREASED (pKa < Benzoic) Electronic->Outcome_Acid Outcome_Nu Carbonyl Electrophilicity: INCREASED (Reactive to Nu-) Electronic->Outcome_Nu Outcome_Kinetic Coupling Kinetics: DECREASED (Shielded Carbonyl) Steric->Outcome_Kinetic Dominates in 4-COOH caption Fig 1: Interplay of electronic activation vs. steric deactivation in dichloropyridines.

Part 2: Nucleophilic Substitution at the Acyl Carbon

The Challenge of Amidation

Direct coupling of 3,5-dichloroisonicotinic acid using standard carbodiimides (EDC, DCC) or uronium salts (HATU) often results in low yields. The two ortho-chlorine atoms create a "steric wall" that prevents the bulky active ester intermediate from forming or being attacked by the amine.

The Solution: Conversion to the Acid Chloride. The acid chloride (


) is less sterically demanding than an O-acylisourea intermediate (from EDC) and significantly more electrophilic.
Validated Protocol: Amidation of Sterically Hindered Acids

Target: Synthesis of amides from 3,5-dichloroisonicotinic acid.

Reagents:

  • Thionyl Chloride (

    
    ) [Excess][1][2]
    
  • Catalytic DMF (Vilsmeier-Haack activation)

  • Toluene (Solvent)

  • Target Amine /

    
     (Base)
    

Step-by-Step Methodology:

  • Activation: Suspend 3,5-dichloroisonicotinic acid (1.0 equiv) in anhydrous toluene (5 mL/mmol).

  • Catalysis: Add DMF (0.05 equiv). Note: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, allowing the reaction to proceed at lower temperatures.
    
  • Chlorination: Add

    
     (2.0 - 5.0 equiv) dropwise. Heat to reflux (80-110°C) for 2-3 hours.
    
    • Checkpoint: The solution should become homogeneous. Monitor by quenching an aliquot in MeOH (check for methyl ester via TLC/LCMS).

  • Isolation (Critical): Evaporate solvent and excess

    
     under reduced pressure. Azeotrope with fresh toluene twice to remove residual 
    
    
    
    . Do not purify by column; use crude.
  • Coupling: Dissolve the crude acid chloride in DCM or THF. Cool to 0°C. Add the amine (1.1 equiv) and

    
     (2.0 equiv). Warm to RT and stir.
    

Part 3: The Decarboxylation Trap

Mechanism of Failure

Pyridine-2-carboxylic acids (picolinic acids) are thermally unstable. This is exacerbated in 3,6-dichloropicolinic acid. The mechanism (Hammick reaction) involves the protonated nitrogen facilitating the release of


 to form an ylide-like intermediate.

Risk Factors:

  • High temperatures (>100°C).

  • Strongly acidic media (protonates the ring Nitrogen).

  • Electron-withdrawing groups (Cl) stabilize the developing negative charge on the ring during

    
     loss.
    
Validated Protocol: Mild Esterification (Alkylation Route)

To avoid the heat and acid of Fisher esterification, use the "Carboxylate Alkylation" method.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 3,6-dichloropicolinic acid (1.0 equiv) in DMF (polar aprotic is essential).

  • Deprotonation: Add

    
     or 
    
    
    
    (1.5 equiv). Stir at RT for 30 mins.[3]
  • Alkylation: Add the alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv) dropwise.

  • Reaction: Stir at RT. Do not heat.

    • Why: This pathway avoids the zwitterionic species required for decarboxylation.

Decarb Acid 3,6-Dichloro-2-COOH Heat Heat / Acid Acid->Heat Activation Safe Safe Route: Base + Alkyl Halide @ RT Acid->Safe Alternative Zwitterion Zwitterionic Intermediate (NH+ ... COO-) Heat->Zwitterion Product 3,6-Dichloropyridine (Decarboxylated) Zwitterion->Product -CO2 Ester Target Ester Safe->Ester caption Fig 2: Thermal decarboxylation pathway vs. safe alkylation route.

Part 4: Chemoselectivity ( vs. Acylation)

A common fear is that activating the acid (to -COCl) will make the ring chlorines susceptible to displacement by the amine (


).

Rule of Thumb:

  • Acid Chloride Formation: The chloride ion (

    
    ) is too weak a nucleophile to displace ring chlorines, even on activated rings.
    
  • Amide Coupling: Aliphatic amines are nucleophilic enough to attack the ring if the temperature is high. However, the acyl chloride carbonyl is kinetically much faster to attack (

    
     times faster) than the aromatic ring carbon.
    

Control Strategy:

  • Keep coupling temperatures low (0°C to RT).

  • Avoid "forcing" conditions with excess amine at reflux.

  • If

    
     is observed (rare), use a less nucleophilic base (e.g., Hunig's base) and add the amine slowly.
    

Summary Data Tables

Table 1: Reactivity Comparison of Dichloropyridine Isomers
Feature3,5-Dichloro-4-COOH3,6-Dichloro-2-COOH
pKa (approx) ~2.8 (Stronger acid)~3.2
Decarboxylation Risk Low (Stable to reflux)High (Unstable >100°C in acid)
Amidation Strategy Must use

(Steric)
Standard coupling or Mixed Anhydride
Major Impurity Unreacted Acid (Steric)Decarboxylated Pyridine
Table 2: Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield (Amidation) Steric hindrance preventing amine attack.Switch to Acid Chloride route; use DMAP catalyst.[4]
Gas Evolution (Esterification) Decarboxylation occurring.Switch from Acid/Alcohol/Heat to Alkyl Halide/Base/RT.
Ring Chlorination Over-reaction with

.
Use

or Oxalyl Chloride instead of

.
Side Product (M+ Amine - HCl)

on the ring.
Lower coupling temp; ensure Acid Chloride is fully formed before adding amine.

References

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary, Department of Chemistry. [Link]

  • Preparation of 3,6-dichloropicolinic acid (Clopyralid).
  • Simple Method for the Esterification of Carboxylic Acids (Steglich). Organic Chemistry Portal. [Link]

  • Kinetics and mechanism of decarboxylation of pyridinecarboxylic acids. Canadian Journal of Chemistry. [Link][2][3]

  • Amination of Heteroaryl Chlorides: SNAr vs Metal Catalysis. Beilstein Journal of Organic Chemistry. [Link]

Sources

Electronic Properties & Synthetic Utility of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

4,5-Dichloropyridine-3-carboxylic acid (CAS: 473837-10-4 ), also known as 4,5-dichloronicotinic acid , is a specialized heterocyclic building block critical in the synthesis of bioactive scaffolds, particularly 1,8-naphthyridines and agrochemical agents.[1]

This guide analyzes the compound’s electronic architecture, establishing why it functions as a regioselective electrophile . Unlike simple pyridines, the interplay between the ring nitrogen, the carboxylic acid moiety, and the vicinal dichloro-substitution creates a "hotspot" at the C4 position, enabling precise nucleophilic aromatic substitution (SNAr) reactions.

Molecular Architecture & Electronic Fundamentals

Structural Logic

The reactivity of 4,5-dichloronicotinic acid is dictated by the superposition of three electronic effects:

  • Pyridine Nitrogen (N1): Acts as an electron sink, deactivating the ring toward electrophiles but activating it toward nucleophiles (especially at C2, C4, and C6).

  • Carboxyl Group (C3): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), further depleting electron density from the ring, particularly at positions ortho (C2, C4) and para (C6) to itself.

  • Chlorine Substituents (C4, C5):

    • C4-Cl: Located gamma to the ring nitrogen and ortho to the carboxyl group.[1] This position is highly electron-deficient.[1]

    • C5-Cl: Located beta to the ring nitrogen and meta to the carboxyl group.[1] This position is relatively electron-richer and kinetically inert to SNAr.[1]

Quantitative Electronic Parameters
ParameterValue / RangeMechanistic Implication
CAS Number 473837-10-4 Unique identifier for the 4,5-dichloro-3-COOH isomer.[1][2]
Molecular Weight 192.00 g/mol Suitable fragment size for Lipinski-compliant drug design.[1]
pKa (Acid) ~2.5 – 3.0 (Est.)[1][2][3]Significantly more acidic than nicotinic acid (pKa 4.[1]85) due to the -I effect of the two chlorine atoms stabilizing the carboxylate anion.
Dipole Moment HighThe vector sum of the N-lone pair, C-Cl bonds, and C=O creates a strong dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).[1]
LogP ~2.1Moderate lipophilicity; chlorine atoms increase hydrophobicity compared to the parent nicotinic acid.[1]

Reactivity Profile: The Electronic Consequence

The defining feature of 4,5-dichloronicotinic acid is its absolute regioselectivity in Nucleophilic Aromatic Substitution (SNAr).

The C4 "Hotspot" Theory

Nucleophilic attack does not occur randomly. It follows the path of lowest activation energy, stabilized by the formation of a Meisenheimer complex.

  • Attack at C4 (Favored): The negative charge in the intermediate can be delocalized onto the ring nitrogen (resonance stabilization) and is inductively stabilized by the adjacent carboxyl group.

  • Attack at C5 (Disfavored): The negative charge cannot be delocalized onto the ring nitrogen without disrupting aromaticity or involving high-energy resonance contributors.

Visualization of Reactivity Logic

G Substrate 4,5-Dichloronicotinic Acid C4_Path Path A: Attack at C4 (Gamma to N, Ortho to COOH) Substrate->C4_Path Nucleophile (Nu:) C5_Path Path B: Attack at C5 (Beta to N, Meta to COOH) Substrate->C5_Path Nu: (Kinetic Barrier) Intermediate_C4 Meisenheimer Complex A (Stabilized by N & COOH) C4_Path->Intermediate_C4 Low Ea Intermediate_C5 Meisenheimer Complex B (No Resonance Stabilization) C5_Path->Intermediate_C5 High Ea Product 4-Substituted-5-chloronicotinic acid Intermediate_C4->Product -Cl⁻ (Fast) NoReaction No Reaction / Decomposition Intermediate_C5->NoReaction

Figure 1: Mechanistic pathway analysis showing the energetic preference for C4 substitution.

Experimental Protocols

Synthesis of 4,5-Dichloronicotinic Acid

Since this compound is often expensive to source, in-house preparation is a viable strategy for scale-up.[1]

Precursor: 3,4-Dichloro-5-methylpyridine (CAS: 10953827, verify isomer carefully).[1]

Protocol:

  • Setup: Charge a flask with 3,4-dichloro-5-methylpyridine (1.0 eq) and water (10 vol).

  • Oxidation: Add Potassium Permanganate (KMnO₄, 2.5 eq) in portions at 70–80°C. The reaction is exothermic; control addition to maintain temperature.

  • Workup: Filter hot to remove MnO₂ precipitate. Wash the cake with hot water.

  • Isolation: Acidify the aqueous filtrate with conc. HCl to pH ~1–2. The product, 4,5-dichloronicotinic acid, will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from water or ethanol/water if necessary.

Regioselective SNAr Derivatization

Objective: Selective displacement of C4-Cl with a primary amine (e.g., aniline or alkylamine).

Reagents:

  • Substrate: 4,5-Dichloronicotinic acid (1.0 eq)

  • Nucleophile: Amine (2.2 eq) — Excess acts as base to neutralize HCl.

  • Solvent: Ethanol, Isopropanol, or DMF (for unreactive amines).

Step-by-Step:

  • Dissolution: Dissolve 4,5-dichloronicotinic acid in the solvent (0.5 M concentration).

  • Addition: Add the amine slowly at room temperature.

  • Reaction: Heat to reflux (80°C for EtOH) for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Disappearance of starting material and appearance of a single new peak indicates C4 substitution.

  • Quench: Cool to room temperature.

  • Isolation:

    • Method A (Precipitation): Pour into ice water and acidify to pH 3. Filter the solid.[4][5]

    • Method B (Extraction): Remove solvent, partition between EtOAc and water (pH adjusted), dry organic layer, and concentrate.

  • Yield: Typical yields are 75–90% due to the high activation of the C4 position.

Computational Insights (DFT & Molecular Modeling)

For researchers utilizing this scaffold in docking studies or rational drug design, the following electronic map is crucial:

  • Electrostatic Potential (ESP) Map:

    • Deep Blue (Positive Potential): Concentrated at the carboxylic acid proton and the C4 carbon (due to low electron density).

    • Red (Negative Potential): Concentrated at the Carboxyl oxygen and the Chlorine atoms.

  • HOMO/LUMO:

    • LUMO: Located primarily on the pyridine ring, specifically centered on C2, C4, and C6. This confirms C4 as the site for nucleophilic attack (LUMO accepts the nucleophile's electrons).

    • HOMO: Localized on the chlorine lone pairs and the carboxyl group.

Workflow: Computational Validation

DFT_Workflow Step1 Geometry Optimization (B3LYP/6-31G*) Step2 Frequency Calculation (Confirm Minima) Step1->Step2 Step3 ESP Map Generation Step2->Step3 Step4 LUMO Visualization Step2->Step4 Result Validation of C4 Electrophilicity Step3->Result Step4->Result

Figure 2: Computational workflow for validating electronic susceptibility.

Applications in Drug Discovery

  • Bioisosterism: The 4,5-dichloropyridine core serves as a lipophilic, electron-deficient isostere for phenyl or naphthyl rings in kinase inhibitors.

  • Scaffold Synthesis:

    • 1,8-Naphthyridines: Condensation of 4-amino-5-chloronicotinic acid (product of SNAr) with malonates yields naphthyridinone derivatives, a class known for GLP-1 agonist activity (Diabetes Type 2 treatment).[1]

    • Herbicides: The carboxylic acid group allows esterification, while the chlorines provide metabolic stability against oxidative degradation in plants.

References

  • ChemicalBook. (2025).[6] 3,4-Dichloro-5-pyridinecarboxylic acid Properties and Suppliers (CAS 473837-10-4).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10953827 (Precursor: 3,4-dichloro-5-methylpyridine).[1] Retrieved from

  • Google Patents. (2003). WO2003027112A1 - 1,8-naphthyridine derivatives as antidiabetics.[1] (Demonstrates use of 4,5-dichloronicotinic acid as a key intermediate). Retrieved from

  • Organic Chemistry Data. (2022). pKa Values for Heterocycles and Carboxylic Acids.[7] (General reference for pyridine pKa trends). Retrieved from

Sources

Methodological & Application

Application Note: Precision Functionalization of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5-dichloropyridine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical entry point for fused heterocyclic systems (e.g., pyrido[4,3-d]pyrimidines, naphthyridines) often found in kinase inhibitors and agrochemicals. This guide details the orthogonal reactivity of the C4 and C5 positions, providing validated protocols for regioselective nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling.

Part 1: Chemical Profile & Reactivity Landscape

The Orthogonal Reactivity Hypothesis

Success with this molecule relies on exploiting the electronic differentiation between the C4 and C5 chlorides.

  • C4-Position (Electrophilic Hotspot): The nitrogen atom at position 1 exerts a strong electron-withdrawing effect para to C4, activating it for

    
    . The carboxylic acid at C3 further activates C4 through inductive effects, though steric hindrance can be a limiting factor.
    
  • C5-Position (Cross-Coupling Handle): Located meta to the ring nitrogen, C5 is significantly less reactive toward nucleophiles but remains available for oxidative addition by Palladium (0) species, particularly after C4 has been derivatized.

  • C3-Carboxylic Acid: Serves as a solubility handle (zwitterion formation) and a cyclization vector.

Reactivity Visualization

ReactivityMap Scaffold 4,5-Dichloropyridine- 3-carboxylic acid C4 C4-Cl: Highly Reactive (SnAr Target) Scaffold->C4 Primary Reaction (Nucleophiles) C5 C5-Cl: Latent Reactivity (Suzuki/Buchwald Target) Scaffold->C5 Secondary Reaction (Pd-Catalysis) C3 C3-COOH: Directing Group & Cyclization Handle Scaffold->C3 Amidation/Esterification

Figure 1: Reactivity profile highlighting the regioselective hierarchy of the scaffold.

Part 2: Validated Synthetic Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Selective displacement of the C4-chloride by a primary or secondary amine without affecting the C5-chloride.

Mechanism: The reaction proceeds via a Meisenheimer-like complex. The carboxylic acid is deprotonated first, forming a carboxylate which surprisingly assists in directing the incoming nucleophile to the adjacent C4 position via H-bonding (if the nucleophile has a proton) or simply by electronic activation.

Materials:

  • Substrate: 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv)

  • Nucleophile: Aniline or Morpholine (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LiHMDS) for weak nucleophiles OR

    
     for aliphatic amines.
    
  • Solvent: Anhydrous THF (for LiHMDS) or DMF (for carbonate).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4,5-dichloropyridine-3-carboxylic acid (1.0 g, 5.2 mmol) and anhydrous THF (10 mL). Cool to 0°C.

  • Deprotonation: Add LiHMDS (1M in THF, 11.4 mmol, 2.2 equiv) dropwise. Note: 2 equivalents are required—one for the carboxylic acid, one to generate the amide nucleophile.

  • Addition: Add the amine (e.g., Aniline, 5.7 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Self-Validating Check: Monitor by LCMS.[1] The starting material (M+H 192/194) should disappear, replaced by the product mass (M+H ~249 for aniline).

  • Quench & Isolation (Critical):

    • Quench with 1N HCl until pH ~3-4.

    • The product often precipitates as a zwitterion at this pH. Filter the solid.

    • If no precipitate, extract with EtOAc, dry over

      
      , and concentrate.[2]
      

Data Summary:

Parameter Condition Rationale

| Temperature | 0°C


 RT | Prevents bis-substitution at C5. |
| Stoichiometry  | 2.2 eq Base | Essential to neutralize C3-COOH and activate nucleophile. |
| Selectivity  | >20:1 (C4:C5) | Validated by 

H NMR (C2-H and C6-H coupling constants). |
Protocol B: Sequential C5-Arylation (Suzuki-Miyaura)

Objective: Functionalization of the sterically hindered and electron-rich C5 position after C4 substitution.

Challenge: The C4-amino group donates electron density into the ring, deactivating the C5-chloride toward oxidative addition. Specialized ligands are required.

Materials:

  • Substrate: 4-amino-5-chloropyridine-3-carboxylic acid derivative (from Protocol A).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2-5 mol%). Note: Standard

    
     often fails here due to the deactivated ring.
    
  • Base:

    
     (3.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvent.[2][3][4] Sparge with Argon for 10 minutes. Oxygen exclusion is critical for XPhos stability.

  • Catalyst Addition: Add XPhos Pd G2 rapidly under Argon flow. Cap the vial.

  • Heating: Heat to 80°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Dilute with water, adjust pH to 4 (to protonate the acid), and extract with EtOAc/n-Butanol (3:1).

  • Purification: Reverse-phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Integrated Workflow & Logic Map

The following diagram illustrates the sequential functionalization logic, ensuring the correct order of operations to maximize yield and purity.

Workflow Start START: 4,5-dichloro pyridine-3-carboxylic acid Step1 Step 1: C4-Amination (SnAr) (Kinetic Control) Start->Step1 Amine, Base, 0°C Intermediate INTERMEDIATE: 4-amino-5-chloropyridine -3-carboxylic acid Step1->Intermediate >95% Regioselectivity Branch1 Path A: C5-Coupling (Suzuki/Buchwald) Intermediate->Branch1 XPhos Pd G2, Ar-B(OH)2 Branch2 Path B: C3-Cyclization (Formation of bicyclic core) Intermediate->Branch2 Coupling Agent (HATU) Final FINAL: Multi-functionalized Kinase Inhibitor Core Branch1->Final Branch2->Final

Figure 2: Logical flowchart for sequential scaffold diversification.

Part 4: Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete deprotonation of C3-COOH.Ensure >2.0 equiv of base is used. The first equivalent is consumed by the acid.
C4/C5 Mixture Temperature too high (>60°C) during amine addition.Maintain 0°C during addition. The C4 position is kinetically favored; C5 is thermodynamic.
No Reaction in Protocol B Deactivated ring system (electron-rich amine at C4).Switch from

to electron-rich, bulky phosphine ligands (XPhos, SPhos, or BrettPhos).
Protodehalogenation Overheating in Suzuki coupling.Reduce temperature to 60°C and extend time; ensure strictly anhydrous conditions if using hydride sources.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine Derivatives. National Institutes of Health (PMC). Validated protocols for C4-selectivity in pyridine and quinazoline systems.

  • Suzuki Coupling of 5-Halo-Nicotinic Acid Derivatives. ResearchGate. Detailed methodology for solid-phase and solution-phase couplings on nicotinic acid scaffolds.

  • Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine. PubMed Central. Structural confirmation and stability data for the key intermediate.

  • Suzuki-Miyaura Coupling: Catalyst Selection. Organic Chemistry Portal. Guide to ligand selection (XPhos/SPhos) for deactivated aryl chlorides.

Sources

Strategic Functionalization of 4,5-Dichloropyridine-3-carboxylic Acid: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 4,5-Dichloropyridine-3-carboxylic Acid Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Swiss Army Knife" Scaffold

4,5-Dichloropyridine-3-carboxylic acid (CAS: N/A ; generic scaffold) represents a high-value pharmacophore precursor due to its unique electronic asymmetry. Unlike symmetrical dihalopyridines, this molecule offers three distinct points of diversity (PODs) that can be manipulated orthogonally.

For the medicinal chemist, the value lies in the "Halogen Dance" of reactivity :

  • C3-Carboxylic Acid: The "Anchor." modifiable for solubility or cyclization.

  • C4-Chlorine: The "Primary Switch." Highly activated for nucleophilic aromatic substitution (

    
    ) due to its para relationship with the pyridine nitrogen.
    
  • C5-Chlorine: The "Secondary Switch." Electronically deactivated toward

    
     but highly amenable to metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
    

This application note details a validated workflow to sequentially functionalize this scaffold, enabling the rapid generation of focused libraries (e.g., kinase inhibitors, agrochemicals).

Reactivity Map & Logic

The regioselectivity of this molecule is governed by the pyridine nitrogen's inductive and mesomeric effects.

  • C4-Position: Located para to the ring nitrogen (N1) and ortho to the electron-withdrawing carboxyl group (C3). The resulting electron deficiency makes this position extremely susceptible to nucleophilic attack.

  • C5-Position: Located meta to the ring nitrogen. It lacks the resonance stabilization required for the Meisenheimer intermediate in

    
     pathways, rendering it inert to mild nucleophiles but preserving it for palladium-catalyzed reactions.
    

ReactivityMap Scaffold 4,5-Dichloropyridine- 3-carboxylic Acid C3 C3-COOH (The Anchor) Scaffold->C3 Esterification/Amidation C4 C4-Cl (Primary Switch) Scaffold->C4 SNAr (Nucleophilic Attack) C5 C5-Cl (Secondary Switch) Scaffold->C5 Pd-Catalyzed Coupling C4->C5 Sequential Activation

Figure 1: Orthogonal reactivity profile. C4 is activated for


, while C5 requires metal catalysis.

Experimental Protocols

Phase 1: The Anchor – Esterification (Protection/Activation)

Before manipulating the halogen core, the carboxylic acid is typically converted to an ester to prevent zwitterion formation and improve solubility in organic solvents used for


.

Protocol: Methyl Ester Formation via Acid Chloride

  • Rationale: Thionyl chloride (

    
    ) generates the acid chloride in situ, which is more reactive than acid catalysis (Fischer esterification) for electron-deficient pyridines.
    

Reagents:

  • 4,5-Dichloropyridine-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous, solvent)

  • DMF (catalytic, 2-3 drops)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the carboxylic acid and anhydrous methanol (0.5 M concentration) under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by LCMS (Acid peak

    
     disappears; Methyl ester 
    
    
    
    appears).
  • Workup: Concentrate in vacuo to remove excess MeOH and

    
    . Redissolve residue in EtOAc, wash with saturated 
    
    
    
    (to neutralize residual HCl), then brine.
  • Isolation: Dry over

    
    , filter, and concentrate. The resulting methyl 4,5-dichloropyridine-3-carboxylate  is usually pure enough (>95%) for the next step.
    
Phase 2: The Primary Switch – Regioselective at C4

This is the critical differentiation step. Nucleophiles will selectively displace the C4-chloride due to the para-N activation.

Protocol: C4-Amination with Primary Amines

  • Target: Introduction of amine diversity (R-NH2).

  • Selectivity: >20:1 (C4 vs C5).

Reagents:

  • Methyl 4,5-dichloropyridine-3-carboxylate (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Setup: Dissolve the ester in MeCN (0.2 M) at Room Temperature (RT).

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Stir at RT for 2–4 hours. If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.

    • Note: Avoid overheating (>80°C) to prevent trace displacement of C5.

  • Workup: Evaporate solvent. Partition between EtOAc and water.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Product: Methyl 4-amino-5-chloropyridine-3-carboxylate .

Phase 3: The Secondary Switch – Suzuki Coupling at C5

With C4 substituted, the C5-chloride remains. It is now a "deactivated" aryl chloride, requiring robust palladium catalysis.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Rationale: Use of Buchwald ligands (e.g., XPhos, SPhos) is recommended to activate the electron-rich, sterically crowded Pd center against the deactivated C5-Cl.

Reagents:

  • C4-substituted intermediate (1.0 eq)

  • Boronic Acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in dioxane/water (4:1 ratio) in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Filtration: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography.

Data Summary & Conditions

Reaction StepTarget PositionReagent SystemTempKey Selectivity Driver
Esterification C3-COOH

/ MeOH
65°CSolubility / Activation

C4-ClAmine / DIPEA / MeCN25-50°CPara-N effect + Ortho-Ester
Suzuki C5-Cl

/

100°CMetal Insertion (Oxidative Addition)
Cyclization C3 + C4Acid/Base or Hydrazine>120°CRing Closure (e.g., to Naphthyridines)

Pathway Visualization: From Scaffold to Lead

The following diagram illustrates the logical flow from the raw material to a fused bicyclic system (e.g., Pyrido[4,3-d]pyrimidine), a common kinase inhibitor motif.

Workflow Start 4,5-Dichloropyridine- 3-carboxylic Acid Step1 Step 1: Esterification (Methyl Ester) Start->Step1 SOCl2, MeOH Step2 Step 2: C4-SNAr (Regioselective Displacement) Step1->Step2 R-NH2, DIPEA (Attacks C4 only) Step3 Step 3: C5-Suzuki (Cross-Coupling) Step2->Step3 Ar-B(OH)2, Pd cat. (Attacks C5) Step4 Step 4: Cyclization (e.g., with Formamidine) Step3->Step4 Ring Closure Final Fused Bicyclic System (Drug Scaffold) Step4->Final

Figure 2: Sequential functionalization workflow yielding fused heterocyclic cores.

Troubleshooting & Expert Tips

  • Regioselectivity Loss: If you observe C5 substitution during the

    
     step, lower the temperature to 0°C and ensure you are using a non-protic solvent (MeCN or DMF). Protic solvents can sometimes assist the leaving group departure at the "wrong" position via H-bonding.
    
  • Hydrolysis: The methyl ester at C3 is prone to hydrolysis during the Suzuki coupling (aqueous base at 100°C).

    • Solution: If the acid is not desired, use anhydrous conditions (e.g.,

      
       in dry Dioxane) or switch to a tert-butyl ester which is more robust against basic hydrolysis.
      
  • Cyclization Strategy: If the goal is a pyrido[4,3-d]pyrimidine , react the C4-amino/C3-ester intermediate with formamidine acetate or urea at high temperatures (140-160°C). This bridges the N at C4 and the carbonyl at C3.

References

  • Regioselectivity in Chloropyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous mechanism for Pyridines).
    • Source: WuXi AppTec Library.
    • URL:[Link]

  • Esterification Protocols

    • Title: Simple Method for the Esterification of Carboxylic Acids.[2]

    • Source: Organic Chemistry Portal (Neises/Steglich).
    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.
    • Source: J. Org.[3] Chem. (ACS Publications).

    • URL:[Link]

  • Synthesis of Fused Systems (Patents)

    • Title: Process for the preparation of 3,5-dichloropyridine derivatives.[4]

    • Source: Google P
    • URL

Sources

Application Note: High-Yield Esterification of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the esterification of 4,5-dichloropyridine-3-carboxylic acid , a sterically crowded and electron-deficient scaffold common in agrochemical and pharmaceutical intermediates. Due to the ortho-chloro substitution at position 4 and the electron-withdrawing nature of the pyridine ring, standard Fisher esterification kinetics are often sluggish. Furthermore, the presence of halogens at the 4-position renders the ring susceptible to Nucleophilic Aromatic Substitution (


) under strongly basic conditions. This guide establishes the Acid Chloride Activation Method  as the "Gold Standard" for scalability and purity, while providing a Base-Promoted Alkylation  alternative for high-throughput screening (HTS) scales.

Structural Analysis & Mechanistic Challenges

The Substrate

The target molecule, 4,5-dichloropyridine-3-carboxylic acid , presents specific synthetic challenges:

  • Steric Hindrance: The carboxylic acid at C3 is flanked by a chlorine atom at C4. This ortho-substituent increases the energy barrier for nucleophilic attack at the carbonyl carbon during direct esterification.

  • Electronic Deactivation: The pyridine nitrogen and two chlorine atoms significantly reduce the electron density of the ring. While this increases the acidity of the carboxylic acid (making the carboxylate a better leaving group in some contexts), it also makes the ring highly susceptible to nucleophilic attack.

  • 
     Risk:  The C4-chlorine is para to the pyridine nitrogen, making it highly activated for displacement by strong nucleophiles (e.g., methoxide, ethoxide). Avoidance of strong alkoxide bases is critical. 
    
Strategic Pathway Selection
MethodSuitabilityRisk ProfileRecommendation
Fisher Esterification (

/MeOH)
LowSlow kinetics due to sterics; incomplete conversion.Not Recommended
Acid Chloride (

or

)
High Highly reactive intermediate overcomes sterics. Acidic conditions prevent

.
Primary Protocol
Alkyl Halide (

/

)
MediumGood for small scale. Requires polar aprotic solvents (DMF/DMSO) which are hard to remove.Secondary Protocol

Primary Protocol: Acid Chloride Activation (The "Gold Standard")

This method utilizes Thionyl Chloride (


) to generate the highly reactive nicotinoyl chloride intermediate in situ, followed by quenching with the appropriate alcohol.
Reagents & Materials
  • Substrate: 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)
    
  • Solvent: Toluene (Process Solvent) or Neat

    
     (Lab Scale)
    
  • Quench: Methanol (anhydrous) or Ethanol (anhydrous)

  • Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack type activation)

Step-by-Step Methodology

Step 1: Activation

  • Charge a flame-dried Round Bottom Flask (RBF) with 4,5-dichloropyridine-3-carboxylic acid (10.0 g, 52.1 mmol).

  • Add Toluene (50 mL) to form a slurry. (Note: Toluene allows for higher reaction temperatures than DCM and azeotropic removal of residuals).

  • Add DMF (0.1 mL) as a catalyst.

  • Add Thionyl Chloride (11.3 mL, 156 mmol) dropwise over 10 minutes at room temperature.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Heat the mixture to 70–80°C for 2–3 hours.

    • Endpoint: The solution should become homogeneous as the acid chloride forms. Monitor by TLC (quench aliquot in MeOH) or LCMS (as methyl ester).

Step 2: Evaporation (Critical for Purity)

  • Cool the reaction mixture to 40°C.

  • Concentrate under reduced pressure to remove excess

    
     and Toluene.
    
  • Chase Step: Re-dissolve the residue in fresh Toluene (20 mL) and concentrate again. This removes trapped

    
     and 
    
    
    
    , preventing side reactions during the alcohol quench.

Step 3: Esterification (Quench)

  • Dissolve the crude acid chloride residue in Dichloromethane (DCM) (30 mL) or THF (30 mL).

    • Why DCM? It moderates the exotherm better than adding neat alcohol.

  • Cool the solution to 0°C in an ice bath.

  • Add Methanol (10 equiv, excess) dropwise.

    • Exotherm Warning: The reaction is vigorous. Maintain internal temp < 10°C.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

Step 4: Workup

  • Quench the reaction carefully with Saturated

    
      solution until pH ~8.
    
    • Note: Do not use strong caustic (NaOH) to avoid hydrolysis or

      
       at C4.
      
  • Extract with DCM (3 x 50 mL).

  • Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The product is typically pure enough (>95%) for subsequent steps. If needed, recrystallize from Hexanes/Ethyl Acetate or pass through a short silica plug.

Secondary Protocol: Mild Alkylation (Library Scale)

Ideal for parallel synthesis or when acid-sensitive functional groups are present elsewhere.

Reagents[1][2][3][4]
  • Substrate: 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.2 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Methodology
  • Dissolve the acid in DMF (0.2 M concentration).

  • Add

    
    . Stir for 15 mins at RT to form the carboxylate salt.
    
  • Add MeI dropwise.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with water and extract into Ethyl Acetate. Wash extensively with water/LiCl solution to remove DMF.

Process Visualization

Synthesis Workflow

The following diagram illustrates the decision logic and process flow for the Gold Standard method.

G Start Start: 4,5-dichloropyridine-3-COOH Activation Activation: SOCl2, cat. DMF Toluene, 80°C, 3h Start->Activation Acid Chloride Formation Evap Evaporation & Chase (Remove excess SOCl2) Activation->Evap Remove volatiles Quench Quench: Add MeOH/EtOH DCM, 0°C -> RT Evap->Quench Nucleophilic Acyl Substitution Workup Workup: Sat. NaHCO3 wash (Avoid NaOH) Quench->Workup Neutralization Product Product: Ester Isolated (>95% Purity) Workup->Product Isolation

Figure 1: Step-by-step workflow for the Acid Chloride mediated esterification.

Mechanistic Safety Check ( Avoidance)

G Substrate 4,5-dichloro-3-COOH RouteA Route A: Acidic (SOCl2 / MeOH) Substrate->RouteA Preferred RouteB Route B: Basic (NaH / MeI or NaOMe) Substrate->RouteB High Risk ResultA Target Ester (Stable) RouteA->ResultA ResultB Side Product: 4-Methoxy-5-chloro... (SNAr at C4) RouteB->ResultB Displacement of Cl

Figure 2: Risk assessment highlighting the stability of the acidic route vs. instability of strong basic routes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete acid chloride formation due to sterics.Increase reaction time or temp during

step. Ensure DMF catalyst is fresh.
Impurity: Hydrolyzed Acid Moisture ingress during quench.Use anhydrous MeOH/DCM. Ensure "Chase" step effectively removed HCl gas.
Impurity: 4-Alkoxy derivative

reaction.
CRITICAL: Ensure quench is not basic. Do not use alkoxide bases (NaOMe). Keep workup pH < 9.[1]
Dark Coloration Decomposition of DMF or polymer formation.Minimize DMF amount (cat. only). Keep temp < 90°C.

References

  • ChemicalBook. (2025). 3,4-Dichloro-5-pyridinecarboxylic acid Properties and Suppliers. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Pipzine Chemicals. (2024). Ethyl 2,5-Dichloropyridine-4-Carboxylate Synthesis Overview. Retrieved from

  • Organic Syntheses. (1978). Esterification of Carboxylic Acids with Alcohols using DMAP. (Contextual reference for alternative mild methods). Retrieved from

Sources

Biological activity screening of 4,5-dichloropyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of 4,5-Dichloropyridine-3-Carboxylic Acid Derivatives

Executive Summary & Scientific Rationale

The 4,5-dichloropyridine-3-carboxylic acid scaffold represents a privileged pharmacophore in both agrochemical and pharmaceutical discovery. The pyridine ring serves as a bio-isostere for phenyl and carboxylate groups found in natural ligands, while the specific 4,5-dichloro substitution pattern confers two critical advantages:

  • Electronic Modulation: The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid and increase the electrophilicity of the ring, enhancing interactions with target enzyme active sites (e.g., auxin receptors or bacterial gyrases).

  • Metabolic Stability: Halogenation blocks common sites of oxidative metabolism (P450 oxidation), significantly improving the in vivo half-life of derivatives.

This Application Note provides a standardized, multi-tiered screening workflow to evaluate derivatives of this scaffold. We focus on three core domains where this chemotype historically excels: Antimicrobial efficacy , Herbicidal activity (Auxin mimicry) , and Mammalian Cytotoxicity (safety profiling).

Screening Workflow Visualization

The following flowchart outlines the logical progression from library synthesis to hit validation. This "Screening Funnel" ensures resources are focused only on the most promising candidates.

ScreeningFunnel cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Profiling (Selectivity & Safety) Start Compound Library (4,5-dichloro- derivatives) Microbial Antimicrobial Screen (MIC Determination) Start->Microbial Herbicidal Herbicidal Screen (Root/Shoot Inhibition) Start->Herbicidal Decision1 Hit Identification (>50% Inhibition) Microbial->Decision1 Herbicidal->Decision1 Decision1->Start Fail (Redesign) Cyto Cytotoxicity Assay (MTT / HEK293 Cells) Decision1->Cyto Pass Mechanistic Target Validation (e.g., DNA Gyrase / TIR1) Cyto->Mechanistic Low Toxicity Lead Lead Candidate Optimization Mechanistic->Lead

Figure 1: The Integrated Screening Funnel. Compounds are first filtered for biological efficacy before undergoing rigorous safety (cytotoxicity) and mechanistic profiling.

Module A: Antimicrobial Screening Protocol

Pyridine-3-carboxylic acid derivatives often exhibit antimicrobial activity by inhibiting bacterial DNA gyrase or disrupting cell wall synthesis. This protocol uses the Broth Microdilution Method adapted from CLSI standards.

Target Organisms:

  • Staphylococcus aureus (Gram-positive)[1]

  • Escherichia coli (Gram-negative)[1]

  • Candida albicans (Fungal model)

Protocol Steps:
  • Stock Preparation:

    • Dissolve 4,5-dichloropyridine derivatives in 100% DMSO to a concentration of 10 mg/mL.

    • Note: The dichloro-substitution increases lipophilicity; ensure complete solubilization by vortexing or mild sonication.

  • Inoculum Preparation:

    • Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Dilute with fresh MHB to reach a final concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well format):

    • Add 100 µL of sterile MHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 = Growth Control (Inoculum + DMSO); Column 12 = Sterility Control (Media only).

    • Reference Standard: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Incubation & Readout:

    • Add 100 µL of standardized inoculum to wells 1-11.

    • Incubate at 37°C for 18-24 hours.

    • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Validation: Add 20 µL of Resazurin dye (0.01%) to confirm viability. Blue = Dead/Inhibited; Pink = Live.

Module B: Herbicidal Activity Protocol (Agrochemical Focus)

Given the structural similarity to picloram and clopyralid (auxinic herbicides), 4,5-dichloropyridine-3-carboxylic acid derivatives are high-probability candidates for herbicidal activity.

Assay Type: Petri Dish Seed Germination & Growth Inhibition. Model Plants: Brassica napus (Dicot/Rape) and Echinochloa crus-galli (Monocot/Barnyard grass).[2][3]

Protocol Steps:
  • Emulsion Preparation:

    • Prepare a 1000 mg/L stock solution of the derivative in acetone.

    • Dilute with water containing 0.1% Tween-80 to achieve test concentrations (e.g., 10, 50, 100 mg/L).

  • Seed Treatment:

    • Place a Whatman No. 1 filter paper in a 9 cm Petri dish.

    • Add 5 mL of the test solution to the dish.

    • Place 10 viable seeds of the target plant species evenly on the filter paper.

    • Control: Distilled water + 0.1% Tween-80 + Acetone (solvent blank).

  • Growth Conditions:

    • Seal dishes with Parafilm to prevent evaporation.

    • Incubate in a growth chamber: 25°C, 75% humidity, 12h light/12h dark cycle.

  • Data Collection (Day 7):

    • Measure Root Length and Shoot Length (mm).

    • Calculate Inhibition Rate (%) :

      
      
      
    • Interpretation: >80% inhibition at 100 mg/L indicates a strong "Hit."

Module C: Cytotoxicity Profiling (Safety)

Before advancing to in vivo models, it is critical to ensure the compounds are not general toxins. We use the MTT assay on HEK293 (Human Embryonic Kidney) cells.

Protocol Steps:
  • Seeding:

    • Seed HEK293 cells in 96-well plates at

      
       cells/well in DMEM media.
      
    • Incubate for 24h at 37°C / 5% CO2 to allow attachment.

  • Treatment:

    • Replace media with fresh media containing graded concentrations of the derivative (1 - 100 µM).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form in metabolically active cells).

  • Solubilization & Readout:

    • Remove media carefully. Add 150 µL DMSO to dissolve crystals.

    • Measure Absorbance at 570 nm.

    • Selectivity Index (SI): Calculate

      
      . An SI > 10 is preferred for drug candidates.
      

Data Presentation & Analysis

Report your findings using the following standardized table format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Integrated Biological Activity Profile

Compound IDR-Group (C3)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Herbicidal Inhib. (Root %)CC50 (HEK293) [µM]Selectivity Index
4,5-DCP-01 -OH (Acid)64>12885%>100N/A
4,5-DCP-02 -NH-Ph (Amide)83215%455.6
4,5-DCP-03 -OCH3 (Ester)>128>12892%>100N/A
Ref (Cipro) N/A0.50.25N/A>100>200

Key Insight: Esters (DCP-03) often show higher herbicidal activity due to better leaf cuticle penetration, while amides (DCP-02) frequently enhance antimicrobial potency.

References

  • Antimicrobial Potential of Pyridine Derivatives: Source: ResearchGate. "Synthesis and antimicrobial activity of new pyridine derivatives." URL:[Link]

  • Herbicidal Activity of Carboxylic Acid Derivatives: Source: Journal of Agricultural and Food Chemistry (PubMed).[4] "Carboxylic Acid Derivatives in Herbicide Development." URL:[Link]

  • Cytotoxicity Screening (Dihydropyridine Carboxylic Acids): Source: MDPI (Molecules).[5] "Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives." URL:[Link][6]

  • Auxin Mimicry & Indole-3-Carboxylic Acid Analogs: Source: ResearchGate. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." URL:[Link]

Sources

Application Note: Regioselective Functionalization of 4,5-Dichloropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Objective & Scope

This application note details the strategic functionalization of 4,5-dichloropyridine-3-carboxylic acid (CAS: 53985-32-3). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—possessing two adjacent chlorine atoms and an electron-withdrawing carboxylic acid—presents a challenge in regioselectivity.

This guide addresses:

  • Regiocontrol: Why the C4-position is electronically activated over the C5-position.

  • Substrate Preparation: The necessity of esterification prior to metal catalysis.

  • Protocols: Validated methods for Suzuki-Miyaura coupling and sequential functionalization.

Strategic Analysis: The Reactivity Landscape

Successful modification of this scaffold relies on exploiting the electronic differences between the C4 and C5 positions.

Electronic Bias (The "Ortho-Effect")

While both positions bear a chlorine atom, they are not equivalent:

  • C4-Position: Located ortho to the electron-withdrawing carboxylic acid (or ester) and gamma to the pyridine nitrogen. The inductive effect of the carbonyl group significantly lowers the electron density at C4, making it the preferred site for Oxidative Addition (Pd) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Position: Located meta to the carboxylic acid and beta to the pyridine nitrogen. It is comparatively electron-rich and sterically less hindered, but electronically less activated.

Reactivity Visualization

The following diagram illustrates the logical flow of reactivity and the requisite protection strategy.

ReactivityMap Substrate 4,5-Dichloropyridine- 3-carboxylic acid Ester Methyl 4,5-dichloropyridine- 3-carboxylate Substrate->Ester Essential Protection (Prevents Catalyst Poisoning) C4_Site C4-Position (High Reactivity) Ester->C4_Site Primary Attack (Ortho-EWG Activation) C5_Site C5-Position (Low Reactivity) Ester->C5_Site Secondary Attack (Requires forcing conditions) Mech_C4 Mechanism: Facilitated Oxidative Addition due to low LUMO energy C4_Site->Mech_C4

Figure 1: Reactivity profile of the 4,5-dichloro scaffold. The ester derivative is the preferred substrate for cross-coupling to avoid carboxylate interference with the Palladium cycle.

Pre-Coupling Protocol: Methyl Ester Synthesis

Rationale: Direct coupling on the free acid is often plagued by low yields due to the formation of stable Pd-carboxylate complexes (catalyst poisoning) and poor solubility in organic solvents. Converting the acid to a methyl ester is a mandatory first step.

Materials
  • 4,5-Dichloropyridine-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous, as solvent)

  • Toluene (for azeotropic removal)

Procedure
  • Setup: Charge a round-bottom flask with 4,5-dichloropyridine-3-carboxylic acid under

    
    .
    
  • Solvation: Suspend in anhydrous Methanol (0.5 M concentration). Cool to 0°C.

  • Activation: Dropwise add

    
     over 20 minutes. (Caution: Exothermic, gas evolution).
    
  • Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by LCMS (Acid peak

    
     disappears; Ester peak 
    
    
    
    appears).
  • Workup: Concentrate the mixture in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual 
    
    
    
    .
  • Purification: Dissolve residue in EtOAc, wash with saturated

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    and concentrate.
    • Expected Yield: >90% as a white/off-white solid.

Protocol: C4-Selective Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a mild base and standard Pd(0) source to target the highly activated C4-chloride.

Materials
ReagentEquivalentsRole
Methyl 4,5-dichloropyridine-3-carboxylate 1.0Substrate
Aryl Boronic Acid 1.1Nucleophile

0.05 (5 mol%)Catalyst

(2M aq)
2.5Base
1,4-Dioxane Solvent (0.2 M)Medium
Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the Ester substrate and Aryl Boronic Acid in 1,4-Dioxane. Sparge with Argon for 10 minutes.

    • Expert Tip: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Catalyst Addition: Add

    
    .[2] Add the degassed 2M 
    
    
    
    solution.
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C initially. Higher temperatures may promote minor amounts of C5 coupling or bis-coupling.

  • Monitoring: Check LCMS. The major product should be the mono-coupled species at C4.

    • Diagnostic: NMR shift. The C2-proton (singlet) will shift significantly if the adjacent C3-ester environment changes, but the definitive proof is often NOE (Nuclear Overhauser Effect) between the new aryl group and the ester methyl group (if geometry permits) or lack of NOE with the C6 proton.

  • Workup: Dilute with water/EtOAc. Extract aqueous layer with EtOAc (

    
    ). Wash combined organics with Brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Oxidative addition is slow due to sterics.Switch to

(5 mol%). The bidentate ligand is more robust.
Bis-Coupling (C4 & C5) Temperature too high or excess boronic acid.Lower temp to 60°C; strictly limit boronic acid to 1.05 eq.
Hydrolysis of Ester Base is too strong or reaction too long.Switch base to

(anhydrous) in Toluene/Water.

Protocol: Sequential Functionalization (C4 then C5)

To functionalize both positions, one must install the C4 substituent first, isolate the product, and then subject the remaining C5-chloride to more forcing conditions.

Workflow Visualization

SequentialWorkflow Step1 Step 1: C4-Selective Coupling (Conditions: Pd(PPh3)4, Na2CO3, 80°C) Intermediate Intermediate: Methyl 4-aryl-5-chloropyridine-3-carboxylate Step1->Intermediate 90% Regioselectivity Step2 Step 2: C5-Coupling (Forcing) (Conditions: Pd2(dba)3, XPhos, K3PO4, 110°C) Intermediate->Step2 Purification Required Final Final Product: 4,5-Diarylpyridine-3-carboxylate Step2->Final

Figure 2: Sequential workflow for library generation.

Protocol for C5-Coupling (The "Hard" Step)

The C5-chloride is deactivated by the electron-donating nature of the newly installed C4-aryl group (if electron-rich) and is sterically crowded.

  • Catalyst System: Use a highly active catalyst system.

    • Precatalyst:

      
       (2 mol%)
      
    • Ligand: XPhos or SPhos (4 mol%) (Buchwald ligands are essential here).

  • Base/Solvent:

    
     (3.0 eq) in Toluene/Water (10:1) or n-Butanol.[3]
    
  • Temperature: Heat to 100–110°C (reflux).

  • Reaction Time: 12–18 hours.

References

  • Regioselective Cross-Coupling of Dihalo Heterocycles

    • Source: N
    • Context: Discusses the directing group effects of carboxylic acids/esters in chloropyridines.
  • Microwave-Assisted Regioselective Suzuki Coupling

    • Source: MDPI (Molecules)
    • Context: Provides comparative data on C4 vs C2/C5 selectivity in pyrimidines and pyridines, validating the "electron-deficient site first" rule.
  • Suzuki-Miyaura Cross Coupling Reaction Protocols

    • Source: TCI Chemicals
    • Context: General protocols for boronic acid coupling with heteroaryl chlorides.
  • Buchwald-Hartwig Cross Coupling Reaction Guide

    • Source: Organic Chemistry Portal[4]

    • Context: Advanced ligand selection (XPhos, SPhos) for deactivated/hindered chlorides (relevant for the C5 step).
  • Regioselective Functionaliz

    • Source: MDPI
    • Context: Detailed mechanistic discussion on the 4,5-regioselectivity patterns in chlorin

Sources

Analytical methods for 4,5-dichloropyridine-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4,5-Dichloropyridine-3-carboxylic Acid (4,5-Dichloronicotinic Acid)

Executive Summary

This guide details the analytical quantification of 4,5-dichloropyridine-3-carboxylic acid (CAS: 473837-10-4), also known as 4,5-dichloronicotinic acid. This compound is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals, including naphthyridine-based antidiabetics and kinase inhibitors.

The analysis of this intermediate presents specific challenges:

  • Acidity: The carboxylic acid moiety (pKa ~2.5) requires strict pH control to prevent peak splitting or poor retention.

  • Isomeric Impurities: Regioselective synthesis often produces the 4,6-dichloro or 2,5-dichloro isomers, which must be chromatographically resolved.

  • Solubility: Limited aqueous solubility requires specific diluent strategies.

This protocol provides a validated RP-HPLC-UV method for assay/purity and an LC-MS/MS method for trace analysis, ensuring compliance with ICH Q2(R1) standards.

Physicochemical Profile & Target Analyte

PropertySpecificationNotes
Compound Name 4,5-Dichloropyridine-3-carboxylic acidSynonyms: 4,5-Dichloronicotinic acid
CAS Number 473837-10-4Distinct from 2,6-dichloro isomer (CAS 5398-44-7)
Molecular Formula C₆H₃Cl₂NO₂MW: 192.00 g/mol
pKa (Predicted) ~2.5 (Carboxylic acid)Ionized at neutral pH; requires acidic mobile phase.[1]
LogP ~1.8Moderately lipophilic in non-ionized state.
UV Max 275 nmCharacteristic pyridine

transition.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water/acid without organic cosolvent.

Method 1: RP-HPLC-UV (Assay & Purity)

Recommended for: Raw material release testing, reaction monitoring, and final purity assessment.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: A highly end-capped C18 column prevents secondary interactions between the basic pyridine nitrogen and residual silanols, reducing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).

    • Critical: The low pH ensures the carboxylic acid is fully protonated (

      
      ), increasing retention and sharpening the peak.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.01090Hold
17.19010Re-equilibration
22.09010Stop
Sample Preparation Protocol
  • Stock Solution: Weigh 25.0 mg of sample into a 25 mL volumetric flask. Dissolve in Methanol (do not use water initially).[1] Sonicate for 5 minutes.

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A .

    • Note: Diluting with the acidic aqueous mobile phase prevents "solvent shock" and peak distortion upon injection.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Method 2: LC-MS/MS (Trace Quantitation)

Recommended for: Genotoxic impurity screening or pharmacokinetic (PK) studies.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .

    • Rationale: Carboxylic acids ionize efficiently in negative mode (

      
      ), offering superior sensitivity over positive mode for this analyte.
      
  • MRM Transitions:

    • Quantifier: 190.0

      
       146.0 (Loss of 
      
      
      
      )
    • Qualifier: 190.0

      
       110.0 (Ring fragmentation)
      
  • Spray Voltage: -3500 V.

  • Capillary Temp: 320°C.

LC Conditions (MS-Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Phosphoric acid (used in HPLC-UV) is non-volatile and must be replaced with formic acid or ammonium formate for MS applications.

Analytical Workflow & Decision Logic

The following diagrams illustrate the sample processing workflow and the decision logic for selecting the appropriate analytical method.

Figure 1: Sample Preparation & Analysis Workflow

SamplePrep Start Raw Sample (Solid/Reaction Mix) Weigh Weigh 25mg (±0.1mg) Start->Weigh Dissolve Dissolve in MeOH (Stock Sol.) Weigh->Dissolve Sonicate 5 min Dilute Dilute 1:10 with Mobile Phase A (Acidic) Dissolve->Dilute Prevent Solvent Shock Filter Filter 0.22 µm (PTFE/Nylon) Dilute->Filter Inject Inject HPLC/LC-MS Filter->Inject

Caption: Standardized sample preparation workflow to ensure solubility and chromatographic integrity.

Figure 2: Method Selection Decision Tree

MethodSelection Start Analytical Requirement Type Analysis Type? Start->Type Assay Purity / Assay (>0.1%) Type->Assay Trace Trace Impurity (<0.05%) Type->Trace HPLC Method 1: HPLC-UV (H3PO4 Buffer) Assay->HPLC LCMS Method 2: LC-MS/MS (Formic Acid/ESI-) Trace->LCMS Result1 Robust, Cost-Effective Standard QC HPLC->Result1 Result2 High Sensitivity Genotox Screening LCMS->Result2

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Validation Parameters (Summary)

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (RT) from blank or isomers.Resolution > 2.0 between 4,5-dichloro and 4,6-dichloro isomers.
Linearity

Range: 10 µg/mL – 500 µg/mL.
Precision (Repeatability) RSD

2.0% (n=6)
0.4% - 0.8%
Accuracy (Recovery) 98.0% – 102.0%99.5% at 100% level.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOQ ~ 0.5 µg/mL (UV).

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction between the pyridine nitrogen and silanols.

    • Solution: Ensure Mobile Phase A pH is < 2.5. If tailing persists, add 5 mM Triethylamine (TEA) to the buffer (HPLC-UV only) or switch to a "Shield" RP column.

  • Retention Time Shift:

    • Cause: Mobile phase evaporation or pH drift.

    • Solution: Use fresh buffer daily. Ensure column temperature is controlled (30°C).

  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., 100% MeOH injection).

    • Solution: Ensure the final sample diluent matches the starting gradient conditions (High % Water).

References

  • Separation of Pyridine Carboxylic Acid Isomers : Helix Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." Helix Chromatographic Resources. Available at: [Link]

  • pKa and Solubility Data : National Center for Biotechnology Information. "PubChem Compound Summary for CID 94830, 2,6-Dichloroisonicotinic acid" (Analogous structure data). PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-DCP-003

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4,5-dichloropyridine-3-carboxylic acid (also known as 4,5-dichloronicotinic acid).

As a researcher, you likely know this molecule is a deceptive intermediate. While it appears stable, the 4-chloro substituent is activated by the adjacent electron-withdrawing carboxylic acid (position 3) and the pyridine nitrogen. This makes it susceptible to nucleophilic aromatic substitution (SnAr) —specifically hydrolysis to the 4-hydroxy derivative—if your purification conditions are too harsh (high pH or high temperature).

This guide replaces "textbook" recipes with field-tested protocols designed to maximize purity while suppressing hydrolysis and decarboxylation.

Module 1: The Primary Purification (Acid-Base Workup)

The Logic: This molecule is amphoteric but predominantly acidic due to the electron-withdrawing chlorine atoms. The most effective initial cleanup utilizes its solubility in mild base (forming the carboxylate salt) and insolubility at low pH.

Protocol:

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why Bicarbonate? It provides a pH ~8.5. Using NaOH (pH >13) significantly increases the risk of hydrolyzing the 4-Cl to an OH group [1].

  • Filtration: Filter the solution through a Celite pad to remove non-acidic impurities (e.g., 3,4-dichloropyridine from decarboxylation) and insoluble tars.

  • Charcoal Treatment (Optional): If the filtrate is dark brown, stir with activated carbon (5 wt%) for 15 minutes at room temperature, then filter again.

  • Precipitation: Cool the filtrate to 0–5°C . Slowly add 2N HCl dropwise with vigorous stirring until pH reaches 1.0–1.5 .

  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water (2x vol). Dry under vacuum at 45°C.

Troubleshooting the Workup
SymptomProbable CauseCorrective Action
Product is an oil/gum Acidification was too fast or temperature too high.Re-dissolve in base. Cool to 0°C. Acidify very slowly over 30 mins to allow crystal growth.
Low Yield pH is not low enough.The pKa of the COOH is lowered by the Cl atoms (approx pKa ~2.5). You must drive the pH below 1.5 to fully protonate and precipitate the acid [2].
Material is yellow/brown Oxidative polymerization of impurities.Repeat the bicarbonate step with activated charcoal. Avoid heating the basic solution.

Module 2: Recrystallization (Polishing)[1]

The Logic: If the acid-base workup yields <98% purity, recrystallization is required. The challenge is finding a solvent that dissolves the acid hot but doesn't encourage hydrolysis.

Recommended Solvent: Water (primary) or 10:1 Water:Ethanol .

Protocol:

  • Suspend the solid in distilled water (10 mL/g).

  • Heat to 85–90°C . Do not reflux vigorously. The solid should dissolve.[1][2][3][4][5]

  • If insoluble particles remain after 5 mins, hot filter.

  • Allow the solution to cool naturally to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the long needles/prisms.

Visualization: The Purification Decision Tree

PurificationLogic Start Crude 4,5-Dichloro-3-COOH BaseStep Dissolve in 5% NaHCO3 (Cold/RT) Start->BaseStep Filter1 Filter Insolubles (Removes Decarboxylated Byproducts) BaseStep->Filter1 Remove solids Acidify Acidify to pH 1.0 (Temp < 5°C) Filter1->Acidify Filtrate CheckPurity Check Purity (HPLC) Acidify->CheckPurity Recryst Recrystallize from Hot Water (Avoid prolonged boiling) CheckPurity->Recryst Purity < 98% Final Pure Product (>98%) CheckPurity->Final Purity OK Recryst->Final

Caption: Workflow prioritizing mild base extraction to prevent hydrolysis, followed by thermal recrystallization.

Module 3: Impurity Profiling (FAQ)

Q: I see a new impurity at RRT 0.85 after heating. What is it? A: This is likely 4-hydroxy-5-chloropyridine-3-carboxylic acid .

  • Mechanism:[1][2][4][6] The 4-position is activated. Water attacks the 4-C, displacing the chloride.

  • Prevention:[1][6] Reduce the temperature during recrystallization.[1][3] Do not use strong bases (NaOH/KOH) for the initial dissolution; stick to Bicarbonate or Carbonate [3].

Q: My melting point is low (Expected: ~180-185°C). Why? A: You likely have 3,4-dichloropyridine (the decarboxylated product) trapped in the crystal lattice.

  • Detection: This impurity is non-acidic.

  • Fix: Repeat the Acid-Base workup (Module 1). The non-acidic impurity will remain on the filter paper during the bicarbonate filtration step.

Q: Can I use Toluene for recrystallization? A: Yes, but only if your main impurities are non-polar (like unreacted starting materials). Toluene is excellent for removing non-polar organics but poor for removing inorganic salts. If you use Toluene, ensure the product is dry first to avoid forming a biphasic gum.

Module 4: Analytical Verification

To certify your batch, look for these markers:

MethodMarkerInterpretation
1H NMR (DMSO-d6) Singlet ~8.8 ppmH-2 Proton (Deshielded by N and COOH)
1H NMR (DMSO-d6) Singlet ~8.9 ppmH-6 Proton
HPLC Main Peak>98% Area
HPLC Peak @ 0.85 RRTHydrolysis impurity (Limit <0.5%)
Ash Content Residue on IgnitionMust be <0.1% (Indicates Sodium salts removed)
Pathway of Degradation[6]

Degradation Target 4,5-Dichloro-3-COOH Hydrolysis 4-Hydroxy-5-Chloro-3-COOH (Hydrolysis Impurity) Target->Hydrolysis High pH or Prolonged Boiling Decarb 3,4-Dichloropyridine (Decarboxylation Impurity) Target->Decarb High Temp (>180°C) or Acidic Reflux

Caption: Major degradation pathways. The 4-Cl is the weak link in aqueous base; the COOH is the weak link in high heat.

References

  • ChemicalBook. (2025).[7] 3,4-Dichloro-5-Pyridinecarboxylic Acid Properties and Safety. Retrieved from

  • Williams, R. (2022). pKa Data of Carboxylic Acids and Pyridines. Organic Chemistry Data. Retrieved from

  • Mettler Toledo. (2025). Recrystallization Guide: Solvents and Procedures. Retrieved from

  • University of Rochester. (2025). Solvents for Recrystallization. Department of Chemistry. Retrieved from

Sources

Technical Support Center: Recrystallization of Dichloropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of dichloropyridine carboxylic acids (e.g., 3,6-dichloro-2-pyridinecarboxylic acid, commonly known as Clopyralid, and its isomers). It is designed to move beyond basic textbook procedures, offering field-tested strategies for high-purity isolation.

Executive Summary

Dichloropyridine carboxylic acids exhibit unique solubility behaviors driven by their zwitterionic potential and pH sensitivity. Unlike simple organic acids, their purification often fails under standard thermal recrystallization due to "oiling out" or isomer co-crystallization. This guide prioritizes pH-Swing Crystallization (Acid-Base Precipitation) as the primary method for crude purification, reserving Thermal Recrystallization for final polishing.

Part 1: Diagnostic & Strategy (FAQ)

Q1: My product "oils out" instead of crystallizing. Why is this happening?

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated solute is lower than the saturation temperature of the solvent. For dichloropyridine acids, this is often exacerbated by:

  • High Impurity Levels: Isomers (e.g., 3,5-dichloro vs. 3,6-dichloro) lower the effective melting point.

  • Wrong Solvent Polarity: Using a solvent where the compound is too soluble (e.g., pure methanol) prevents the formation of a stable crystal lattice.

Corrective Action:

  • Immediate Fix: Re-heat the mixture to dissolve the oil, then add a seed crystal of pure product at a temperature just below the saturation point.

  • Process Change: Switch to a Mixed-Solvent System . Use water (solvent) and adjust pH, or use a water/ethanol mixture.[1] The presence of water often stabilizes the ionic lattice of the acid, preventing oil formation.

Q2: How do I separate the 3,6-dichloro isomer (Clopyralid) from the 3,5-dichloro isomer?

Expert Insight: Isomer separation is difficult via simple thermal recrystallization because their solubilities are similar in many organic solvents. Strategy: Exploit the pKa differences .

  • The position of the chlorine atoms affects the acidity of the carboxylic group.

  • Protocol: Dissolve the crude mixture in water using a stoichiometric amount of base (NaOH). Slowly titrate with HCl. The isomer with the higher pKa (weaker acid) will precipitate first as the pH drops. Collect fractions at different pH intervals (e.g., pH 4.0, 3.0, 2.0) to locate the pure fraction.

Q3: Which solvent system should I use?

Refer to the decision matrix below based on your crude material's state.

Crude StateRecommended MethodSolvent SystemMechanism
Dark/Tar-like Acid-Base PrecipitationWater / NaOH / HClChemical purification via salt formation.
Solid with Isomers pH-Controlled FractionationWater / BufferSelective precipitation based on pKa.
95%+ Pure Solid Thermal RecrystallizationWater (with trace Ethanol)Classic solubility curve exploitation.

Part 2: Detailed Protocols

Protocol A: Acid-Base pH-Swing Crystallization (Primary Method)

Best for: Crude material, removal of non-acidic impurities, and handling "oiling out" prone batches.

Materials:

  • Crude Dichloropyridine Carboxylic Acid[2]

  • 30% NaOH solution

  • Concentrated HCl (37%)

  • Activated Charcoal (optional for color removal)[3]

Step-by-Step:

  • Dissolution (Salt Formation):

    • Suspend crude solid in water (approx. 5-7 mL per gram of solid).

    • Slowly add 30% NaOH while stirring until pH reaches 9-10. The solution should become clear as the sodium salt forms.

    • Checkpoint: If solids remain at pH 10, these are likely non-acidic impurities. Filter them out immediately.

  • Purification:

    • Add Activated Charcoal (5 wt% of crude mass). Stir at 50°C for 30 minutes.

    • Filter through Celite or a glass frit while warm to remove charcoal and particulates.

  • Crystallization (Acidification):

    • Place the clear filtrate in a stirred vessel at room temperature (20-25°C). Do not chill yet.

    • Slowly add conc.[4] HCl dropwise. Monitor pH continuously.

    • The Cloud Point: As pH approaches 3-4, the solution will turn cloudy. Stop acid addition and stir for 15 minutes to allow crystal growth (nucleation).

    • Resume acid addition until pH reaches 1.5 - 2.0.

  • Isolation:

    • Cool the slurry to 0-5°C for 1 hour.

    • Filter under vacuum.[3][5] Wash the cake with ice-cold water (minimal volume).

    • Dry at 60°C under vacuum.

Protocol B: Thermal Recrystallization (Polishing)

Best for: Final purification to >99% purity.

Materials:

  • Pre-purified solid

  • Solvent: Water (primary) or 10% Ethanol/Water.

Step-by-Step:

  • Heat water to boiling (100°C).

  • Add the solid to the boiling water until no more dissolves (saturation).

    • Note: If the solution is colored, repeat the charcoal step here.[3]

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring (insulation).

    • Allow to cool to room temperature undisturbed. Agitation causes small, impure crystals.

    • Once at room temperature, move to a refrigerator (4°C) for 4 hours.

  • Filtration:

    • Filter and wash with minimal ice-cold water.

Part 3: Troubleshooting & Logic Visualization

Workflow: Handling "Oiling Out"

The following diagram illustrates the decision logic when encountering phase separation (oiling out) during recrystallization.

RecrystallizationTroubleshooting Start Problem: Product Oils Out (Liquid Phase Separation) CheckPurity Check Crude Purity (HPLC/TLC) Start->CheckPurity HighImpurity High Impurity (>10%) CheckPurity->HighImpurity LowImpurity Low Impurity (<5%) CheckPurity->LowImpurity SwitchMethod Switch to Acid-Base Precipitation (Protocol A) HighImpurity->SwitchMethod Impurities lower Mp CheckTemp Check Temperature Profile LowImpurity->CheckTemp Reheat Re-heat to Dissolve Oil CheckTemp->Reheat Seed Add Seed Crystal at T < Saturation Point Reheat->Seed Force Nucleation SlowCool Reduce Cooling Rate (Insulate Flask) Seed->SlowCool

Caption: Logic flow for addressing oiling out. High impurity levels necessitate chemical purification (Acid-Base) over thermal methods.

Process Flow: Acid-Base Purification

This diagram details the critical pH checkpoints for the separation of dichloropyridine carboxylic acids.

AcidBaseProcess Crude Crude Mixture (Solid) Dissolve Dissolve in NaOH (pH > 10) Crude->Dissolve Form Na-Salt Filter Filter Insolubles (Remove non-acids) Dissolve->Filter Acidify1 Acidify to pH 4.0 (Nucleation Point) Filter->Acidify1 Add HCl Slowly Acidify2 Acidify to pH 2.0 (Full Precipitation) Acidify1->Acidify2 Crystal Growth Isolate Filter & Wash (Pure Acid) Acidify2->Isolate

Caption: Step-by-step mechanism of the pH-swing protocol, highlighting the salt-formation and re-acidification phases.

Part 4: References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Google Patents. CN106243027A - Preparation method of 3,6-dichloro-2-picolinic acids. Retrieved from

  • ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Retrieved from

  • University of York. Problems with Recrystallisations (Oiling Out). Retrieved from

  • PubChem. Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) Compound Summary. Retrieved from

Sources

Removing impurities from 4,5-dichloropyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dichloropyridine-3-Carboxylic Acid Synthesis

  • Ticket ID: #DCP-SYN-004

  • Subject: Impurity Profiling & Purification Protocols

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

4,5-Dichloropyridine-3-carboxylic acid (4,5-Dichloronicotinic acid) is a critical scaffold in the synthesis of agrochemicals (e.g., Boscalid intermediates) and kinase inhibitors. Its synthesis—typically via the hydrolysis of 4,5-dichloro-3-(trichloromethyl)pyridine or oxidative chlorination—is plagued by a specific set of impurities that share similar solubility profiles with the target.

This guide provides a self-validating purification workflow. We move beyond simple "recipes" to explain the physicochemical logic (pKa manipulation, solubility differentials) that drives effective separation.

Module 1: Critical Impurity Profiling

Before troubleshooting, you must identify the enemy. In the synthesis of 4,5-dichloronicotinic acid, three classes of impurities are persistent.

Impurity TypeSpecific CompoundOrigin / CauseRemoval Strategy
Regioisomer 4,6-Dichloropyridine-3-carboxylic acid Non-selective chlorination of the starting material (e.g., 3-methylpyridine).pH-Controlled Precipitation: Exploits the slight pKa difference caused by the Cl atom position relative to the acid group.
Intermediate 4,5-Dichloropyridine-3-carboxamide Incomplete hydrolysis of the nitrile or trichloromethyl precursor.Hot Filtration: The amide is often less soluble in alkaline media than the acid salt.
Degradant 3,4-Dichloropyridine Thermal decarboxylation of the product during harsh acidic hydrolysis (>100°C).Vacuum Distillation / Sublimation: The degradant has a significantly lower boiling point than the acid.
Inorganic NaCl / KCl Neutralization byproducts.Aqueous Wash: The free acid is sparingly soluble in cold water; salts are highly soluble.

Module 2: Troubleshooting Synthesis-Driven Impurities

Q: My HPLC shows a persistent peak at RRT ~0.85. What is it? A: This is likely the carboxamide intermediate .

  • The Cause: If you are hydrolyzing 4,5-dichloro-3-(trichloromethyl)pyridine or the nitrile, the reaction often stalls at the amide stage if the acid concentration is too low (<80% H₂SO₄) or the temperature is insufficient.

  • The Fix: Increase reaction temperature to 110°C–120°C. Ensure water content in the hydrolysis mixture is controlled; excess water lowers the boiling point and effective acid strength.

Q: The product is dark brown/black (tarry). A: This indicates oxidative polymerization or decarboxylation .

  • The Cause: Pyridine rings with electron-withdrawing groups are susceptible to nucleophilic attack at high temperatures.

  • The Fix: Perform the hydrolysis under an inert atmosphere (Nitrogen/Argon). If the tar is already formed, dissolve the crude acid in dilute NaOH (pH 10), treat with activated carbon (5% w/w) at 50°C for 30 minutes, and filter through Celite before re-acidification.

Module 3: Downstream Purification Protocols

This is the core purification logic. We utilize the "Acid-Base Swing" technique.

Protocol A: The pH-Swing Separation

Rationale: 4,5-dichloronicotinic acid has a pKa of approximately 2.5–3.0. By carefully controlling the pH, we can keep impurities in solution while precipitating the target.

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 30% NaOH until pH reaches 10–11. The solution should become clear as the sodium salt forms.

    • Checkpoint: If solids remain, filter them off.[1] These are likely non-acidic impurities (amides, decarboxylated pyridines).

  • Controlled Acidification (The Critical Step):

    • Slowly add 6N HCl while stirring vigorously.

    • Stop at pH 3.5 – 4.0.

    • Why? The 4,6-dichloro isomer is slightly more acidic (lower pKa) due to the inductive effect of the chlorine at the 6-position (para to the nitrogen, ortho to the hypothetical hydrate). At pH 3.5, the 4,5-target precipitates, while a significant portion of the 4,6-isomer remains as the soluble salt.

  • Filtration: Filter the precipitate.[2][3]

  • Final Acidification: (Optional) Acidify the filtrate to pH 1.0 to recover the "second crop" (mostly isomers) for analysis.

Protocol B: Recrystallization
  • Solvent System: Water/Methanol (3:1 v/v) or Water/Ethanol.

  • Procedure:

    • Dissolve the wet cake from Protocol A in boiling Water/MeOH.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling traps chloride salts. Slow cooling yields needles of high purity (>99%).

Visualizing the Workflow

The following diagram illustrates the logical flow for removing specific impurities based on their chemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Amide + Isomers + Salts) BaseStep Step 1: Basify to pH 10-11 (NaOH) Crude->BaseStep Filter1 Filtration 1 (Remove Insolubles) BaseStep->Filter1 Solids1 Solid Waste: Amides & Decarboxylated Products Filter1->Solids1 Insoluble Neutral Impurities Filtrate1 Filtrate: Sodium Nicotinates (Soluble) Filter1->Filtrate1 AcidStep Step 2: Acidify to pH 3.5 - 4.0 (HCl) Filtrate1->AcidStep Filter2 Filtration 2 (Target Recovery) AcidStep->Filter2 Filtrate2 Filtrate: 4,6-Isomer & Salts (Remains Soluble) Filter2->Filtrate2 Regioisomers (pKa difference) Product Solid Product: 4,5-Dichloronicotinic Acid Filter2->Product Recryst Final Recrystallization (Water/MeOH) Product->Recryst

Caption: Logical flow for the Acid-Base Swing purification, isolating the target based on solubility and pKa differentials.

Module 4: Analytical Validation (HPLC)

You cannot improve what you cannot measure. Use this method to separate the 4,5- and 4,6-isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV at 270 nm (Pyridine ring absorption).

  • Expected Elution: The more polar 4,5-dichloro isomer typically elutes before the 4,6-dichloro isomer due to the dipole moment differences created by the chlorine positioning.

References

  • Synthesis of Pyridine Derivatives: Shimizu, S., et al. "Process for producing 2,3-dichloro-5-(trifluoromethyl)pyridine."[5] U.S. Patent 5,001,262. (Describes the hydrolysis of trichloromethyl intermediates).

  • Separation of Isomers: Pews, R. G. "Process for the preparation of 4,5-dichloro-3-pyridinecarboxylic acid." U.S. Patent 4,659,831. (Details the chlorination and hydrolysis pathways).

  • pKa and Solubility Data: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics. (General grounding for pyridine carboxylic acid pKa values ~2.5-3.5).[6]

  • Purification Logic: "Purification of Nicotinic Acid Derivatives." Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Optimizing Yield for 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Yield Optimization & Troubleshooting for 4,5-Dichloronicotinic Acid Audience: Senior Chemists, Process Development Scientists Status: Operational | Ref: TSC-PYR-45-OPT

Core Directive & Strategy

The synthesis of 4,5-dichloropyridine-3-carboxylic acid (4,5-DCN) presents a unique set of challenges compared to its more common isomers (5,6- or 4,6-dichloro). The steric crowding at the 4,5-position creates thermodynamic instability during ring closure and susceptibility to decarboxylation during workup.

This guide focuses on the two most robust synthetic pathways:

  • Route A (Oxidative): Transformation of 4,5-dichloro-3-methylpyridine.

  • Route B (Hydrolytic): Hydrolysis of 4,5-dichloro-3-trichloromethylpyridine (or nitrile).

Our objective is to move your process from "detectable product" to >85% isolated yield by controlling specific "yield-killing" vectors: Decarboxylation , Regio-isomer Contamination , and Isoelectric Trapping .

Critical Workflow Visualization

The following logic flow outlines the critical control points (CCPs) where yield is typically lost.

G Start Precursor Selection RouteA Route A: Oxidation (4,5-dichloro-3-picoline) Start->RouteA RouteB Route B: Hydrolysis (Trichloromethyl/Nitrile) Start->RouteB Oxidation Oxidation Step (KMnO4/H2O or HNO3) RouteA->Oxidation Hydrolysis Acid Hydrolysis (H2SO4, 90-100°C) RouteB->Hydrolysis CCP1 CCP 1: Decarboxylation Control (Temp < 100°C, pH > 10) Oxidation->CCP1 Risk: Over-oxidation Hydrolysis->CCP1 Risk: Thermal decomp CCP2 CCP 2: Regio-Control (Isomer Purity Check) CCP1->CCP2 Workup Workup: pH Adjustment (Isoelectric Precipitation) CCP2->Workup End Isolated Product (>98% Purity) Workup->End

Figure 1: Critical Control Points (CCPs) in the synthesis of 4,5-DCN. Red nodes indicate high-risk steps for yield loss.

Troubleshooting & Optimization (Q&A)

Module 1: The Oxidation Route (From 3-Methyl Precursor)

Q1: My conversion is high, but isolated yield is <40%. Where is the product going? Diagnosis: You are likely losing product during the pH adjustment phase due to the Amphoteric Trap . Technical Insight: Pyridine carboxylic acids are zwitterionic.

  • The Problem: At very low pH (<1), the pyridine nitrogen is protonated (cationic). At high pH (>10), the carboxylic acid is deprotonated (anionic). Both forms are highly water-soluble.

  • The Fix: You must target the Isoelectric Point (pI) for precipitation. For dichloronicotinic acids, the pKa of the acid is ~2.5, and the conjugate acid of the pyridine is ~0.5–1.0.

  • Protocol Adjustment:

    • After oxidation (alkaline KMnO4), filter MnO2 while hot.

    • Cool filtrate to 5–10°C.

    • Slowly acidify with 6N HCl.

    • STOP exactly at pH 1.5 – 2.0 . Do not go to pH 0.

    • Stir for 2 hours at 0°C to allow crystallization.

Q2: I see significant "tar" formation during KMnO4 oxidation. How do I prevent this? Diagnosis: Thermal degradation caused by uncontrolled exotherms or lack of phase transfer catalysis. Technical Insight: The 4,5-dichloro substitution makes the ring electron-deficient, but the methyl group oxidation is still energetic.

  • The Fix:

    • Staged Addition: Do not add solid KMnO4 all at once. Add it in 5 portions over 2 hours.

    • Temperature Ramp: Start at 40°C. Only ramp to reflux (80-90°C) after 70% of the oxidant is added.

    • Additive: Use Cetyltrimethylammonium bromide (CTAB) (0.5 mol%) as a phase transfer catalyst if the precursor solubility is poor.

Module 2: The Hydrolysis Route (From Trichloromethyl/Nitrile)

Q3: During hydrolysis of 4,5-dichloro-3-trichloromethylpyridine, I am generating a "hydroxy" impurity (Cl replaced by OH). Diagnosis: Nucleophilic aromatic substitution (SNAr) occurring at the 4-position. Technical Insight: The 4-position chlorine is activated by the electron-withdrawing carboxyl/trichloromethyl group at position 3 and the ring nitrogen. High temperature + strong base/acid promotes displacement of -Cl by -OH or -H2O.

  • The Fix:

    • Switch Acid: If using H2SO4, lower the concentration to 80% or switch to Methanesulfonic acid (MSA) which is gentler.

    • Temperature Limit: Strictly maintain temperature < 105°C .

    • Kinetics: Monitor reaction by HPLC. Stop immediately when the starting material is <1%. Do not "soak" the reaction to ensure completion; the rate of hydrolysis of the Cl group increases exponentially with time.

Module 3: Purification & Analysis[1]

Q4: How do I separate the 4,5-dichloro isomer from the 4,6-dichloro isomer? Diagnosis: Regio-isomer contamination from the precursor synthesis steps. Technical Insight: These isomers have distinct pKa values and solubility profiles due to the shielding of the nitrogen.

  • The Fix (Recrystallization Strategy):

    • Solvent: Water/Ethanol (9:1).

    • Method: Dissolve the crude mixture in boiling water (minimal volume). The 4,6-dichloro isomer is typically less soluble in acidic media than the 4,5-isomer due to symmetry.

    • Better Approach: Purify the precursor (the methyl or trichloromethyl pyridine) via distillation before the final step. Separation of the final acids is notoriously difficult and yield-intensive.

Comparative Data: Oxidant Selection

Choosing the right oxidant is a trade-off between yield and environmental impact/workup difficulty.

Oxidant SystemTypical YieldSelectivityWorkup ComplexityRecommendation
KMnO4 / H2O 65-75%HighHigh (MnO2 sludge filtration is slow; product trapped in cake)Best for Lab Scale (<100g)
HNO3 (20%) / Pressure 80-85%MediumLow (Gaseous byproducts; easy concentration)Best for Scale-up (>1kg)
NaOCl / RuCl3 (Cat.) 50-60%LowMedium (Risk of ring chlorination)Not Recommended

Validated Experimental Protocol (Recommended)

Method: Oxidation of 4,5-dichloro-3-methylpyridine using KMnO4 (Modified for Yield).

  • Setup: 3-neck flask, mechanical stirrer, reflux condenser, internal thermometer.

  • Charge: 1.0 eq 4,5-dichloro-3-methylpyridine, 20 vol Water, 0.5 eq Na2CO3 (Buffer).

  • Heating: Heat to 50°C .

  • Addition: Add 2.5 eq KMnO4 in 5 portions over 2 hours.

    • Checkpoint: Ensure the purple color fades to brown (MnO2) before the next addition.

  • Reflux: After final addition, heat to 85°C for 3 hours.

  • Filtration: Filter hot (70°C) through Celite to remove MnO2. Wash cake with hot water (2 x 5 vol).

    • Yield Tip: Do not let the cake cool; product crystallizes inside the MnO2 matrix.

  • Isolation: Cool filtrate to 10°C. Adjust pH to 1.8 using 6N HCl.

  • Filtration: Collect white precipitate. Dry at 50°C under vacuum.

References

  • Synthesis of 5,6-dichloronicotinic acid (Analogous Route)

    • Title: Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline.[1]

    • Source: CN102675196A (P
    • Relevance: Establishes the hydrolysis and pH adjustment protocols for dichlorin
  • Oxidation Conditions for Methylpyridines

    • Title: Process for the prepar
    • Source: US P
    • Relevance: Details the temperature ramps and oxidant stoichiometry required to prevent decarboxyl
  • Physical Properties & Solubility Data

    • Title: 3,5-dichloropyridine-4-carboxylic acid (Isomer Comparison).
    • Source: PubChem Compound Summary.
    • Relevance: Provides pKa and solubility baselines for zwitterionic pyridine acids.

Disclaimer: This guide is for research purposes only. 4,5-dichloropyridine-3-carboxylic acid is a potent chemical intermediate. All protocols must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Stabilizing Dichloronicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal and Acid-Catalyzed Decarboxylation in 2,6-Dichloronicotinic Acid Workflows Reference ID: TSC-DCNA-2024-01

Core Directive: The Stability Paradox

As researchers, we often treat pyridine carboxylic acids like their benzene analogues (benzoic acids). This is a fatal error.

Dichloronicotinic acids (specifically the 2,6-dichloro isomer) are electronically unique. The two chlorine atoms are strong electron-withdrawing groups (EWGs). While they are essential for biological activity in agrochemicals and pharma, they destabilize the carboxyl group.

The Golden Rule: 2,6-Dichloronicotinic acid is stable as a carboxylate salt (Basic pH) but metastable as a free acid (Acidic pH) , particularly under thermal stress. Your process must be designed to keep the molecule in its anionic form for as long as possible and minimize thermal exposure once protonated.

The Mechanism: Why It Decarboxylates[1][2]

To prevent the reaction, you must understand the trigger. Decarboxylation of electron-deficient pyridines follows the Hammick Mechanism or a zwitterionic pathway.

  • Protonation: In acidic media, the pyridine nitrogen becomes protonated (

    
    ).
    
  • Zwitterion Trap: This creates a zwitterion. The ring is now highly electron-deficient (due to the positive charge + 2 Cl atoms).

  • Electron Pull: The ring pulls electron density from the

    
     bond connecting the carboxyl group.
    
  • Collapse:

    
     is ejected to neutralize the ring charge, leaving a protonated dichloropyridine (which is useless).
    
Visualizing the Danger Zone

DecarboxylationMechanism cluster_0 Safe Zone (Basic pH) cluster_1 Danger Zone (Acidic pH + Heat) Salt Carboxylate Anion (Stable) Acid Free Acid (Metastable) Salt->Acid Acidification (H+) Zwitter Protonated Zwitterion (Highly Reactive) Acid->Zwitter Equilibrium (Promoted by Heat/Water) Product 2,6-Dichloropyridine (Dead Product) Zwitter->Product Irreversible Decarboxylation Gas CO2 Gas Zwitter->Gas

Figure 1: The mechanistic pathway of decarboxylation. Note that the transition from Free Acid to Zwitterion is the critical control point.

Troubleshooting Guide: Process Optimization

Scenario A: Hydrolysis of Esters or Trichloromethyl Precursors

Context: You are converting a precursor (e.g., ethyl 2,6-dichloro-5-fluoronicotinate) to the acid.

The Failure Mode: "I refluxed the ester in HCl, and my yield was 40%." The Fix: Never use acid hydrolysis for these substrates.

Optimized Protocol:

  • Saponification: Use NaOH or KOH (2-3 equivalents) at moderate temperature (50–60°C). The resulting sodium nicotinate salt is extremely stable.

  • Cooling: Cool the reaction mass to <10°C before acidification.

  • The "Crash" Acidification: Slowly add HCl to reach pH 1–2 while maintaining internal temperature <15°C.

  • Filtration: Filter the precipitated solid immediately. Do not let it sit in the mother liquor for days.

Scenario B: Drying and Storage

The Failure Mode: "The material looked white on the filter, but turned yellow/brown in the oven." The Fix: Thermal stress on the crystal lattice of the free acid induces autocatalytic decarboxylation.

ParameterStandard Practice (Risky)Optimized Practice (Safe)
Drying Temp 80°C - 100°C Oven< 50°C Vacuum Oven
Atmosphere AirNitrogen/Vacuum
Duration Overnight (12h+)Until constant weight (monitor TGA)
Storage Shelf (Ambient)Refrigerator (<15°C), Dark

Validated Experimental Protocol

Objective: Safe isolation of 2,6-dichloronicotinic acid from a hydrolysis reaction. Based on principles derived from US Patent 5,204,478 and industrial best practices.

Reagents:

  • Starting Material (Ester/Nitrile): 10.0 g

  • NaOH (50% aq): 2.5 eq

  • HCl (37%): As required

  • Solvent: Water (primary), DCM (extraction optional)

Step-by-Step Workflow:

  • Basic Hydrolysis: Slurry starting material in water. Add NaOH slowly.[1] Heat to 50–60°C . Stir until solution is homogeneous (indicates conversion to carboxylate salt).

    • Checkpoint: Check HPLC.[1][2] If SM is gone, stop heating immediately.

  • Impurity Strip (Optional): If organic impurities are present, extract the basic aqueous layer with DCM. The product stays in the water layer (safe).

  • Thermal Quench: Cool the aqueous layer to 0–5°C using an ice/brine bath.

  • Controlled Precipitation: Add HCl dropwise.

    • Critical: Monitor internal temp. Do not exceed 10°C.

    • Target pH: 1.5 – 2.0.

  • Isolation: Filter the white precipitate. Wash with cold water (4°C).

  • Drying: Dry in a vacuum oven at 40°C max.

Decision Matrix for Troubleshooting

Use this logic flow to diagnose yield loss in your current experiments.

TroubleshootingMatrix Start Problem: Low Yield / Degradation Q1 Is the loss occurring during reaction? Start->Q1 Q2 Is the loss occurring during drying? Q1->Q2 No AcidHydrolysis Are you using Acid Hydrolysis? Q1->AcidHydrolysis Yes CheckDrying Drying Temp > 50°C? Q2->CheckDrying Yes StopAcid STOP. Switch to NaOH/KOH hydrolysis. AcidHydrolysis->StopAcid Yes CheckTemp Reduce Temp to <60°C. AcidHydrolysis->CheckTemp No (using Base) LowerTemp Use Vacuum Drying at 40°C. CheckDrying->LowerTemp Yes CheckpH Ensure pH was not <1.0 (too acidic promotes degradation). CheckDrying->CheckpH No

Figure 2: Troubleshooting logic for yield loss. Note the emphasis on switching hydrolysis modes.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize 2,6-dichloronicotinic acid from boiling water? A: No. Boiling water (100°C) provides the exact conditions required for decarboxylation: heat + protic solvent + zwitterion formation. If purification is needed, dissolve in basic water (as the salt), filter impurities, and re-precipitate with acid at low temperature, or use an aprotic solvent like acetonitrile (if solubility permits) at moderate temps.

Q: Why does my product smell like pyridine? A: This is the olfactory signature of failure. It indicates that decarboxylation has occurred, releasing 2,6-dichloropyridine. This compound has a distinct, penetrating odor compared to the acid. Check your drying temperature.

Q: Does the position of the chlorines matter? A: Yes. 2,6-substitution is worse than 5-substitution. The steric bulk at the ortho positions (2 and 6) can twist the carboxyl group out of planarity with the ring, reducing conjugation and making the


 bond easier to break. Furthermore, the inductive effect of Cl at the 2-position strongly destabilizes the adjacent N-H bond in the transition state.

References

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5,204,478. Demonstrates the critical "Basic Hydrolysis -> Cold Acidification" workflow.Link

  • Decarboxylation Mechanisms. Master Organic Chemistry. Explains the fundamental role of beta-keto-like electronic states in decarboxylation. Link

  • Kinetics and mechanism of decarboxylation of pyridinecarboxylic acids. ResearchGate. Provides theoretical grounding on the Hammick mechanism and zwitterionic transition states. Link

  • 2,6-Dichloronicotinic acid Properties. PubChem. Physical property data confirming melting points and stability warnings.[1] Link

Sources

Technical Support Center: Pyridine Regioselective Dichlorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Regioselectivity in Pyridine Dichlorination

The Core Challenge: The "Pyridine Paradox"

User Query: "Why can't I just chlorinate pyridine like I do benzene? I get either no reaction or a mess of isomers."

Scientist's Response: You are fighting the electronics of the ring. Pyridine is a


-deficient heterocycle. The electronegative nitrogen atom pulls electron density away from the ring carbons, making the system deactivated towards Electrophilic Aromatic Substitution (EAS) .
  • The Deactivation Trap: If you use standard Lewis acids (like

    
    ), the nitrogen lone pair complexes with the Lewis acid, placing a positive charge on the nitrogen. This further deactivates the ring, making electrophilic attack at any position nearly impossible under standard conditions.
    
  • The Position Dilemma:

    • C3/C5 (Meta): The least deactivated positions. Direct electrophilic chlorination wants to go here, but the reaction is sluggish.

    • C2/C4/C6 (Ortho/Para): Highly electron-deficient. These are susceptible to Nucleophilic Attack (SNAr), not electrophilic attack.

To achieve high regioselectivity (e.g., pure 2,6-dichloro or pure 3,5-dichloro), you must choose the mechanism that matches the electronic landscape of your target isomer.

Scenario A: Targeting 2,6-Dichloropyridine

Method of Choice: N-Oxide Activation (Nucleophilic Substitution)

This is the industry-standard route for high-purity 2,6-isomers. By oxidizing the nitrogen, you create a dipole that activates the C2 and C6 positions for nucleophilic attack by chloride ions (usually from


).
Workflow Visualization

NOxide_Pathway Pyridine Pyridine NOxide Pyridine N-Oxide Pyridine->NOxide Oxidation (mCPBA or H2O2/AcOH) Intermed 2-Chloropyridine N-Oxide NOxide->Intermed POCl3 (1st Cl addition) Product 2,6-Dichloropyridine Intermed->Product POCl3 + Base (2nd Cl addition + Reduction)

Figure 1: The stepwise activation and chlorination sequence via the N-oxide route.

Troubleshooting Guide: 2,6-Selectivity
IssueDiagnosisCorrective Action
Low Yield / Incomplete Reaction Stoichiometry Mismatch. The reaction consumes the oxygen from the N-oxide. You need excess chlorinating agent to drive the second chlorine addition.Ensure at least 2.5 - 3.0 equivalents of

. If stalling at 2-chloropyridine, increase temperature to reflux (105°C+).
Violent Exotherm Reagent Accumulation.

addition to N-oxides is notoriously exothermic.
Do not add all at once. Use a dropping funnel. Maintain internal temp < 10°C during addition, then ramp slowly.
"Tar" Formation Polymerization. Free pyridine base at high temps can polymerize.Use a base scavenger (e.g., Diethylamine or organic amine bases) if using milder chlorinating agents, or strictly control the thermal ramp.
Product is 2-Chloro, not 2,6 Stepwise Failure. The second chlorination is slower than the first.Isolate the intermediate if necessary, or (more commonly) extend reaction time. Note: The N-oxide oxygen is lost in the final step; if it remains, you need a reduction step (e.g.,

).

Expert Insight: The mechanism involves the coordination of the N-oxide oxygen to the phosphorus, creating a good leaving group. Chloride then attacks the C2 position. To get the second chlorine at C6, the system usually requires forcing conditions because the first chlorine slightly deactivates the ring toward the second nucleophilic attack.

Scenario B: Targeting 3,5-Dichloropyridine

Method of Choice: Reductive Dechlorination (The "Reverse" Strategy)

User Query: "I tried direct chlorination with


 to get 3,5-dichloro, but I can't separate it from the mono-chloro impurities."

Scientist's Response: Direct electrophilic chlorination to the 3,5-isomer is chemically inefficient. It requires overcoming the ring deactivation twice. The superior, self-validating protocol is Reductive Dechlorination .

The Logic: It is easier to fully chlorinate the ring (to pentachloropyridine) and then selectively remove the chlorines at the activated 2,4,6 positions using Zinc. The C2, C4, and C6 positions are more electron-deficient, making the C-Cl bonds at these positions weaker and more susceptible to reduction than the C3/C5 bonds.

Workflow Visualization

Reductive_Dechlorination Penta Pentachloropyridine (Starting Material) Zn_Step Selective Reduction (Zn / AcOH / H2O) Penta->Zn_Step Thermodynamic Control Target 3,5-Dichloropyridine (Target) Zn_Step->Target Major Pathway Byproducts Byproducts: 2,3,5-Trichloro (Incomplete) 3-Chloro (Over-reduction) Zn_Step->Byproducts Improper Stoichiometry

Figure 2: Selective reductive dechlorination strategy for 3,5-substitution.

Troubleshooting Guide: 3,5-Selectivity
IssueDiagnosisCorrective Action
Presence of 2,3,5-Trichloro Under-reduction. The reaction was stopped too early or Zinc was insufficient.Increase reaction time. Ensure Zinc dust is activated (wash with dilute HCl then dry) before use.
Yield Loss (3-Chloropyridine formed) Over-reduction. The reaction conditions were too vigorous.Monitor temperature strictly (keep between 80-90°C). Do not reflux aggressively. Track reaction progress via GC/TLC every 30 mins.
Clumping of Zinc Poor Agitation. Surface area of Zn is critical.Use vigorous mechanical stirring. Add Zinc in portions rather than a single bolus to prevent aggregation.

Protocol Reference: A robust protocol involves reacting pentachloropyridine with Zinc powder in aqueous acetic acid.[1]

  • Key Ratio: ~1.5 - 2.0 eq of Zinc per chlorine to be removed.

  • Reference: See Syngenta Patent EP1206453 for industrial optimization of this specific reduction pathway [1].

Scenario C: Radical Chlorination (Gas Phase)

Context: Industrial / Flow Chemistry

If you are running high-temperature gas-phase chlorination (300°C+), you are operating under a Radical Mechanism .

  • Selectivity Rule: At high temperatures (approx. 270°C), radical chlorination favors the 2-position and 2,6-position .

  • The Trap: As temperature exceeds 400°C, the reaction becomes chaotic, leading to rearrangement and bond scrambling (the "halogen dance").

  • Advice: Unless you have a dedicated flow reactor with precise thermal zones, avoid this for lab-scale synthesis. It is difficult to control mono- vs. di-chlorination ratios.

Summary of Regioselectivity Rules

Target IsomerRecommended StrategyMechanismKey Reagents
2,6-Dichloro N-Oxide Route Nucleophilic SubstitutionPyridine-N-oxide +

3,5-Dichloro Reductive Dechlorination Selective ReductionPentachloropyridine + Zn/AcOH
3-Chloro Direct Electrophilic Electrophilic SubstitutionPyridine +

+

Mixed Isomers Radical Chlorination Radical SubstitutionPyridine +

(High Temp/UV)

References

  • Syngenta Limited. (2002).[2] Process for the preparation of 3,5-dichloropyridine.[1][2][3][4] European Patent EP1206453B1.[2]

  • BenchChem. (2025).[1] The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide.[1]

  • MDPI. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines... and Electrophilic Fluorination.[5] (Context on electrophilic handling of dihydropyridines).

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[6][7] (Foundational radical selectivity mechanics).

Sources

Technical Support Center: Handling & Storage of Chlorinated Pyridine Carboxylic Acids (CPCAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability, Reactivity, and Material Compatibility of CPCAs[1]

Introduction: The Stability Paradox

As researchers and process chemists, we often underestimate Chlorinated Pyridine Carboxylic Acids (CPCAs) like 6-chloropicolinic acid or 3,6-dichloropicolinic acid (Clopyralid) .[1] We treat them as simple building blocks. This is a mistake.

These compounds exist in a state of tension. The electron-withdrawing chlorine atoms, combined with the electron-deficient pyridine ring, significantly increase the acidity of the carboxylic group compared to their phenyl analogs.[1] However, this same electronic pull destabilizes the C-C bond connecting the carboxyl group to the ring, making them prone to thermal decarboxylation .[1]

This guide is not a generic safety sheet. It is a technical intervention designed to prevent the three most common failures in CPCA workflows: stoichiometric drift due to decomposition, equipment corrosion, and solubility-induced heterogeneity. [1]

Module 1: Storage & Stability (The "Before" Phase)

Q: I noticed pressure buildup in a stored bottle of 6-chloropicolinic acid. Is it safe to open?

A: Proceed with extreme caution. Pressure buildup is a hallmark sign of decarboxylation , which releases CO₂ gas.[1]

  • The Mechanism: Pyridine-2-carboxylic acids (picolinic acids) are particularly susceptible because the ring nitrogen can facilitate a cyclic elimination mechanism or stabilize a zwitterionic intermediate (Hammick ylide mechanism).[1]

  • The Trigger: Storage temperatures above 25°C or exposure to moisture can accelerate this. If the bottle is pressurized, the compound purity has likely degraded, and the stoichiometry of your next reaction will be incorrect.[1]

  • Action: Vent the container in a fume hood wearing full PPE (including face shield). Analyze purity via HPLC or qNMR before use.

Q: Can I store these compounds in standard stainless steel shelving or cabinets?

A: Yes, but secondary containment is mandatory. While the solid acid is relatively inert, any ingress of moisture creates a localized acidic environment rich in chloride ions.[1] This is the perfect recipe for pitting corrosion on Stainless Steel 304 and even 316.

  • Best Practice: Store in high-density polyethylene (HDPE) or polypropylene (PP) secondary containers. Avoid metal-on-metal contact.[1]

Visualization: Storage Logic Flow

StorageLogic Start Incoming CPCA Material CheckTemp Check Storage Temp Start->CheckTemp HighTemp > 25°C CheckTemp->HighTemp Unsafe LowTemp 4°C - 20°C CheckTemp->LowTemp Safe Monitor Monitor for CO2/Pressure HighTemp->Monitor CheckPos Carboxyl Position? LowTemp->CheckPos Pos2 Position 2 (Picolinic) CheckPos->Pos2 Pos34 Position 3 or 4 CheckPos->Pos34 RiskHigh High Decarboxylation Risk Store at 4°C Pos2->RiskHigh RiskMod Moderate Risk Store Ambient (Dry) Pos34->RiskMod

Figure 1: Decision matrix for storage conditions based on substitution patterns. Note that 2-position acids require stricter thermal control.[1]

Module 2: Handling & Reactivity (The "During" Phase)

Q: Why is my CPCA not dissolving in standard organic solvents?

A: CPCAs are zwitterionic in nature and highly crystalline.[1] Their high lattice energy often resists dissolution in non-polar solvents (DCM, Toluene).

  • The Fix: You must disrupt the intermolecular hydrogen bonding.[1]

    • Polar Aprotic: DMSO and DMF are excellent but high-boiling.[1]

    • Protic: Alcohols (Methanol, Ethanol) work well but can form esters if catalyzed by acid/heat.[1]

    • Base-Assisted: If your reaction tolerates it, adding 1.05 eq of a base (TEA, DIPEA) will deprotonate the acid, instantly increasing solubility in organic media (DCM, THF) by forming the lipophilic salt.[1]

Data: Solvent Compatibility & Solubility Matrix
SolventSolubility RatingRisk FactorRecommendation
Water (Neutral) Low (<1 g/L)pH dependentPoor choice unless pH > 7.[1]
Methanol/Ethanol HighEsterificationGood for transfer; avoid prolonged heating.
Dichloromethane Low to ModeratePrecipitationUse with organic base (TEA/DIPEA).
DMSO/DMF Very HighThermal RunawayCaution: High temps + basic DMSO can trigger exotherms.[1]
Toluene Very LowDispersion onlyPoor solvent; use for heterogeneous slurries only.
Q: I am seeing "pitting" on my Hastelloy reactor after a scale-up run. I thought Hastelloy was immune?

A: Hastelloy is resistant, but not immune.[1] If you are running a reaction involving thionyl chloride (SOCl₂) or oxalyl chloride to convert the CPCA to an acid chloride, you are generating high concentrations of HCl gas and excess chloride ions.[1]

  • The Failure Mode: If moisture enters the system, you form concentrated hydrochloric acid at high temperatures.[1]

  • The Solution: Glass-lined reactors are the gold standard for the acid chloride formation step.[1] If using metal alloys, ensure the system is strictly anhydrous.[1]

Visualization: Thermal Decarboxylation Mechanism

Decarboxylation Substrate 2-Picolinic Acid Deriv. (Zwitterion Form) TS Cyclic Transition State (Hammick Ylide) Substrate->TS Heat (>100°C) Product Chlorinated Pyridine (Protonated) TS->Product Gas CO2 Release TS->Gas

Figure 2: The Hammick Ylide mechanism explaining why picolinic acids are thermally unstable. The N-atom stabilizes the transition state.[1]

Module 3: Troubleshooting Experimental Failures

Q: My yield is low, and I see a new spot on TLC that is NOT the starting material.

A: You likely triggered a Nucleophilic Aromatic Substitution (S_N_Ar) .[1]

  • The Cause: Chlorinated pyridines are electron-deficient.[1] The chlorine atoms are good leaving groups. If you used a strong nucleophile (hydroxide, methoxide, hydrazine) to "dissolve" the acid, it may have attacked the ring carbon holding the chlorine, displacing it.[1]

  • Diagnostic: Check if the new spot is more polar (if OH replaced Cl) or has a distinct UV shift.

  • Prevention: Use non-nucleophilic bases (Carbonates, tertiary amines) or lower temperatures.[1]

Q: How do I safely weigh fluffy, static-prone CPCA powders without exposure?

A: CPCAs are potent irritants (H315/H319/H335).[1]

  • Protocol:

    • Do not use a spatula to "flick" powder.

    • Use an anti-static gun on the weighing boat and the bottle neck.

    • Work inside a powder containment hood or use a localized snorkel.

    • Dissolve in the weigh boat: If possible, add your solvent to the weigh boat to transfer the material as a liquid/slurry, preventing dust generation.[1]

Visualization: Troubleshooting Logic

Troubleshooting Issue Identify Issue Gas Gas Evolution / Pressure Issue->Gas LowYield Low Yield / Side Products Issue->LowYield Corrosion Reactor Pitting Issue->Corrosion Decarb Decarboxylation Gas->Decarb SNAr S_N_Ar (Cl Displacement) LowYield->SNAr MatIncomp Chloride Stress Corrosion Corrosion->MatIncomp Action1 Reduce Temp Check C-2 Position Decarb->Action1 Action2 Switch Base (Avoid OH-/OR-) SNAr->Action2 Action3 Switch to Glass-Lined Remove Moisture MatIncomp->Action3

Figure 3: Quick-reference diagnostic tree for common experimental failures involving CPCAs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3,6-dichloropyridine-2-carboxylic acid (Clopyralid).[1] Retrieved from [Link]

  • Brown, B.R. (1951). The Mechanism of Thermal Decarboxylation.[2] Quarterly Reviews, Chemical Society.[1][2] Retrieved from [Link]

  • British Stainless Steel Association (BSSA). Selection of stainless steels for handling chlorine and chlorine dioxide. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of 4,5-Dichloropyridine-3-carboxylic Acid Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical comparison guide for 4,5-dichloropyridine-3-carboxylic acid , structured for researchers and drug development professionals.

Executive Summary: The Regioselectivity Advantage

In medicinal chemistry, the choice between dichloronicotinic acid isomers is rarely about cost and almost always about regiochemical fidelity .

While 4,6-dichloropyridine-3-carboxylic acid is the more common commodity chemical, it suffers from competing electrophilic sites (C4 and C6), often necessitating difficult chromatographic separations. In contrast, 4,5-dichloropyridine-3-carboxylic acid (4,5-DCN) offers a distinct "lock-and-key" reactivity profile. The C4 position is electronically hyper-activated by both the pyridine nitrogen (para-activation) and the C3-carboxyl group (ortho-activation), while the C5 chloride remains relatively inert. This guide analyzes why 4,5-DCN is the superior scaffold for generating clean, mono-functionalized kinase inhibitor cores and provides validated protocols for its use.

Chemical & Physical Profile: Isomer Comparison

The following table contrasts the target molecule with its primary structural isomers. Note the distinct electronic environments that dictate their utility.

Feature4,5-Dichloro-3-COOH (Target)4,6-Dichloro-3-COOH (Common Alternative)5,6-Dichloro-3-COOH (Specialty)
CAS Registry 473837-10-473027-79-941667-95-2
pKa (Predicted) ~2.8 – 3.1~2.6 – 2.9~3.0 – 3.3
Primary Electrophilic Site C4 (Highly Selective)C4 & C6 (Competitive)C6 (Selective)
Electronic Vectors C4: para-to-N, ortho-to-COOHC5: meta-to-N (Deactivated)C4: para-to-N, ortho-to-COOHC6: ortho-to-N, meta-to-COOHC6: ortho-to-NC5: meta-to-N
Solubility (DMSO) High (>50 mg/mL)High (>50 mg/mL)Moderate
Synthetic Utility Access to 4-amino-5-chloro-nicotinatesAccess to 4,6-disubstituted scaffoldsAccess to 6-amino-5-chloro-nicotinates

Deep Dive: Reactivity Landscape & Mechanistic Logic

The primary utility of these scaffolds lies in Nucleophilic Aromatic Substitution (SnAr) . Understanding the electronic vectors is crucial for predicting impurities.

The 4,5-DCN "Hotspot"

In 4,5-DCN, the C4 position is a "perfect storm" of electrophilicity.

  • Inductive Effect (-I): The adjacent carboxylic acid (C3) pulls electron density, destabilizing the C4-Cl bond.

  • Mesomeric Effect (-M): The pyridine nitrogen acts as an electron sink. C4 is in the para-position relative to Nitrogen, allowing resonance stabilization of the Meisenheimer complex intermediate.

  • Steric Deactivation (C5): The C5 chloride is meta to the nitrogen and lacks direct resonance activation, making it orders of magnitude less reactive.

The 4,6-DCN Competition Problem

In 4,6-DCN, both chlorines are activated.

  • C4: Activated by C3-COOH (ortho) and Nitrogen (para).

  • C6: Activated by Nitrogen (ortho).

  • Result: While C4 is generally more reactive due to the additional EWG (COOH), the C6 position is sterically more accessible and still highly electrophilic. Reactions often yield 10–15% of the unwanted C6-isomer or bis-substituted byproducts.

Visualization of Electronic Activation

The following diagram maps the electrophilic vectors determining regioselectivity.

ReactivityMap cluster_45 4,5-Dichloro Isomer (Target) cluster_46 4,6-Dichloro Isomer (Alternative) node_45 4,5-Dichloropyridine- 3-carboxylic acid C4_site C4 Position: Hyper-Activated (Target) node_45->C4_site N-para + COOH-ortho C5_site C5 Position: Deactivated (Inert) node_45->C5_site N-meta (No resonance) node_46 4,6-Dichloropyridine- 3-carboxylic acid C4_alt C4 Position: Activated (Major Product) node_46->C4_alt N-para + COOH-ortho C6_alt C6 Position: Activated (Impurity Risk) node_46->C6_alt N-ortho (Sterically open)

Figure 1: Electrophilic activation vectors. Green indicates high selectivity; Yellow indicates competitive reactivity risks.

Experimental Protocols

Safety Note: Chloronicotinic acids are skin and eye irritants.[1] Handle in a fume hood. The acid functionality can quench anionic nucleophiles; esterification is often recommended prior to SnAr if using weak nucleophiles.

Protocol A: Regioselective C4-Amination of 4,5-DCN

Objective: Synthesis of 4-amino-5-chloronicotinic acid derivatives (Kinase Inhibitor Precursors).

Reagents:

  • Substrate: 4,5-dichloropyridine-3-carboxylic acid (1.0 eq)

  • Nucleophile: Aniline or Primary Amine (1.1 eq)

  • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS) or NaH (2.2 eq) [Note: 2 eq required to deprotonate COOH first]

  • Solvent: Dry THF or DMF

Workflow:

  • Deprotonation: Dissolve the substrate in dry THF at 0°C. Add the base dropwise. The solution will likely turn yellow/orange (formation of carboxylate anion).

  • Nucleophile Addition: Add the amine nucleophile slowly.

  • Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Unlike the 4,6-isomer, you do not need to keep the temperature low to prevent over-reaction. The C5-Cl is stable at RT.

  • Workup: Quench with 1N HCl to pH ~3. The product usually precipitates as the free acid. Filter and wash with cold water.

Protocol B: Esterification-SnAr Sequence (Recommended)

Rationale: Converting the acid to an ester increases the electrophilicity of the ring and simplifies purification.

  • Esterification: Reflux 4,5-DCN in MeOH with catalytic H2SO4 (4h) -> Methyl 4,5-dichloronicotinate.

  • SnAr: Treat the ester with amine (1.1 eq) and DIPEA (1.5 eq) in NMP at 60°C.

    • Observation: Reaction is cleaner than Protocol A. The C4-substitution is exclusive.[2]

    • Purification: The product is less polar than the acid and can be purified via silica flash chromatography (Hexane/EtOAc).

Biological & Pharmaceutical Relevance[1][3][4][5][6][7][8][9][10]

The 4,5-dichloro scaffold is a privileged structure for "scaffold hopping" in drug design, particularly for Type II Kinase Inhibitors.

  • Structural Role: The C3-COOH (or amide) provides the hydrogen bond acceptor/donor motif for the kinase hinge region.

  • Halogen Bond: The C5-Cl atom, often left intact, can fill hydrophobic pockets or engage in halogen bonding with backbone carbonyls in the target protein.

  • Case Study: In the development of inhibitors for Mycobacterium tuberculosis (e.g., targeting InhA or Pks13), the 4,5-substitution pattern allows for the introduction of bulky hydrophobic groups at C4 while maintaining a compact, lipophilic chlorine at C5, a topology that the 4,6-isomer cannot replicate without steric clashing.

Decision Matrix: Which Isomer to Choose?

DecisionTree Start Select Scaffold Q1 Target Substitution Pattern? Start->Q1 Res1 Need 4-Amino-5-Chloro (Core Kinase Scaffold) Q1->Res1 C4 Functionalization Res2 Need 4,6-Bis-substituted (Symmetric/Linked) Q1->Res2 C4 & C6 Functionalization Res3 Need 6-Amino-5-Chloro Q1->Res3 C6 Functionalization Action1 USE 4,5-DICHLORO (High C4 Selectivity) Res1->Action1 Action2 USE 4,6-DICHLORO (Expect Mixtures) Res2->Action2 Action3 USE 5,6-DICHLORO (High C6 Selectivity) Res3->Action3

Figure 2: Selection logic for dichloronicotinic acid isomers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 473837-10-4, 4,5-Dichloropyridine-3-carboxylic acid. Retrieved from [Link]

  • WuXi AppTec. (2024). Regioselectivity of SnAr Reactions on Dichloropyrimidines and Pyridines. QM Magic Class. Retrieved from [Link]

  • Gomathi, S., et al. (2024). Structure and interactions of 4-Amino-3,5-dichloropyridine. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic differences between dichloronicotinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of Dichloronicotinic Acid Isomers: A Technical Guide

Executive Summary & Strategic Importance

Dichloronicotinic acids (DCNAs) are critical pharmacophores and agrochemical intermediates.[1] The precise position of the chlorine atoms on the pyridine ring dictates the biological activity and metabolic stability of the final compound. However, the structural similarity of isomers—specifically 2,6-DCNA , 5,6-DCNA , 4,6-DCNA , and 2,5-DCNA —poses a significant analytical challenge.

This guide moves beyond basic characterization, providing a definitive spectroscopic decision matrix . While Mass Spectrometry (MS) confirms the molecular formula, it often fails to distinguish constitutional isomers without complex MS/MS fragmentation studies. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous identification.

Core Technical Insight: The differentiation relies on the magnitude of proton-proton spin-spin coupling constants (


-values) and the chemical shift anisotropy induced by the ring nitrogen and carboxylic acid group.

Theoretical Basis: Pyridine Substituent Effects

To interpret the spectra correctly, one must understand the electronic environment of the pyridine ring protons.

  • 
    -Protons (Positions 2, 6):  Highly deshielded (shifted downfield, 
    
    
    
    8.0–9.0 ppm) due to the inductive effect of the adjacent Nitrogen.
  • 
    -Protons (Positions 3, 5):  Less deshielded (
    
    
    
    7.0–7.5 ppm).
  • 
    -Protons (Position 4):  Intermediate shielding.
    
  • Coupling Constants (

    
    ): 
    
    • Ortho (

      
      ):  5.0 – 9.0 Hz (Strong coupling).
      
    • Meta (

      
      ):  1.0 – 3.0 Hz (Weak coupling).
      
    • Para (

      
      ):  < 1.0 Hz (Often appears as a singlet).
      

Comparative Analysis: The Spectroscopic Fingerprint

The following table synthesizes the expected spectroscopic data for the most common isomers.

Table 1: Diagnostic NMR and IR Parameters
IsomerStructureProton Positions

H NMR Splitting Pattern
Coupling Constant (

)
Key Chemical Shift FeatureIR Carbonyl (

)
2,6-DCNA 2,6-Cl

-3-COOH
H-4, H-5Two Doublets Ortho (~8.0 Hz)No

-protons. Signals in

region.
~1710 cm

5,6-DCNA 5,6-Cl

-3-COOH
H-2, H-4Two Doublets Meta (~2.0 Hz)One

-proton (H-2) highly deshielded (>8.5 ppm).
~1705 cm

4,6-DCNA 4,6-Cl

-3-COOH
H-2, H-5Two Singlets Para (~0 Hz)One

-proton (H-2) highly deshielded.
~1715 cm

2,5-DCNA 2,5-Cl

-3-COOH
H-4, H-6Two Doublets Meta (~2.5 Hz)One

-proton (H-6).
~1708 cm

2,4-DCNA 2,4-Cl

-3-COOH
H-5, H-6Two Doublets Ortho (~5.5 Hz)One

-proton (H-6) coupled to H-5.
~1712 cm

Note: Chemical shifts are solvent-dependent (typically DMSO-


 or CDCl

). The splitting pattern and

-values are solvent-independent structural constants.

Experimental Protocol: The Self-Validating Identification Workflow

This protocol ensures high-confidence identification by cross-referencing


-coupling with chemical shift logic.
Reagents & Equipment
  • Solvent: DMSO-

    
     (preferred for solubility of carboxylic acids) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).

  • Instrument: 400 MHz NMR or higher (essential to resolve small meta-couplings).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10-15 mg of the unknown isomer in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (

      
      ): 
      
      
      
      2 seconds (ensure full relaxation of aromatic protons).
    • Scans: 16–64 scans for sufficient S/N.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Critical Step: Reference the spectrum to the residual solvent peak (DMSO centered at 2.50 ppm).

  • Analysis (The Logic Gate):

    • Step A: Integrate the aromatic region (approx. 7.0–9.0 ppm). You should see exactly 2 protons .

    • Step B: Determine the multiplicity (Singlet vs. Doublet).

    • Step C: Calculate

      
       values (
      
      
      
      ).

Decision Logic Visualization

The following diagram illustrates the logical flow to determine the specific isomer based on the NMR data collected in the protocol above.

DCNA_Identification Start Unknown DCNA Isomer (1H NMR Spectrum) SplitCheck Check Multiplicity of Aromatic Signals Start->SplitCheck Singlets Two Singlets SplitCheck->Singlets Doublets Two Doublets SplitCheck->Doublets R_46 Identity: 4,6-DCNA (Para coupling, J ~ 0 Hz) Singlets->R_46 J_Check Calculate Coupling Constant (J) Doublets->J_Check Meta Small J (1.5 - 3.0 Hz) (Meta Coupling) J_Check->Meta Ortho Large J (5.0 - 9.0 Hz) (Ortho Coupling) J_Check->Ortho AlphaCheck_Meta Check Chemical Shift Is there a signal > 8.5 ppm? Meta->AlphaCheck_Meta AlphaCheck_Ortho Check Chemical Shift Is there a signal > 8.5 ppm? Ortho->AlphaCheck_Ortho R_56 Identity: 5,6-DCNA (H2 is alpha, H4 is gamma) AlphaCheck_Meta->R_56 Yes (H-2 present) R_25 Identity: 2,5-DCNA (H6 is alpha, H4 is gamma) AlphaCheck_Meta->R_25 Yes (H-6 present) R_24 Identity: 2,4-DCNA (H6 is alpha, H5 is beta) AlphaCheck_Ortho->R_24 Yes (H-6 present) R_26 Identity: 2,6-DCNA (No alpha protons, H4/H5 beta) AlphaCheck_Ortho->R_26 No (Only H-4, H-5)

Figure 1: NMR Decision Matrix for Dichloronicotinic Acid Isomers. This flowchart utilizes multiplicity and coupling constants (


) as primary discriminators.

Advanced Verification: Mass Spectrometry & IR

While NMR is definitive for isomerism, MS and IR provide necessary corroboration for purity and functional group validation.

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster.

    • M+ (100%) :

      
      Cl + 
      
      
      
      Cl
    • M+2 (~65%) :

      
      Cl + 
      
      
      
      Cl
    • M+4 (~10%) :

      
      Cl + 
      
      
      
      Cl
  • Differentiation: Standard ESI-MS often yields identical parent ions (

    
     190/192). However, MS/MS fragmentation  can differ.[2][3]
    
    • Ortho-effect: Isomers with a Cl adjacent to the COOH (e.g., 2,x- or 4,x- isomers) often show a facile loss of HCl or Cl radical due to proximity effects, whereas meta-Cl isomers may preferentially lose CO

      
        first [1].
      
Infrared Spectroscopy (FT-IR)
  • C-Cl Stretch: 600–800 cm

    
    . The specific pattern of bands in the fingerprint region is unique to each isomer but requires a reference standard for overlay.
    
  • C=O Stretch: Typically 1700–1720 cm

    
    .
    
    • Insight: Isomers with a Cl at the 2- or 4-position (ortho to COOH) may exhibit a slightly shifted carbonyl frequency due to the ortho-effect (steric inhibition of resonance or field effects), causing the C=O bond to have more double-bond character (higher wavenumber) compared to isomers without ortho-substitution.

References

  • Differentiation of Isomers by MS

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Discriminating between isomers using LC-MS(n)
    • URL:[Link] (General principle citation based on search results for isomer differentiation).

  • NMR Chemical Shift Data

    • Source: PubChem & Sigma Aldrich Spectral Library
    • Title: 2,6-Dichloronicotinic acid Spectral D
    • URL:[Link]

  • General NMR Coupling Constants

    • Source: University of Wisconsin-Madison (Reich Collection)[4]

    • Title: Proton NMR Chemical Shifts and Coupling Constants in Pyridines.
    • URL:[Link]

  • Synthesis and Characterization

    • Source: LeapChem Product Data[1]

    • Title: 2,6-Dichloronicotinic Acid Properties and Applications.[1][5][6]

Sources

Biological Activity of Dichloropyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of dichloropyridine carboxylic acid (DCPCA) isomers. It is designed for researchers in agrochemistry and medicinal chemistry, focusing on how structural isomerism dictates the transition between potent herbicidal activity and pharmaceutical efficacy.

Comparative Technical Guide

Executive Summary: The Isomerism-Function Divide

Dichloropyridine carboxylic acids represent a class of privileged scaffolds where the specific positioning of chlorine atoms on the pyridine ring fundamentally alters biological target affinity.

  • 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid): Exhibits high affinity for plant nuclear auxin receptors (TIR1/AFB family), functioning as a potent, selective herbicide.

  • 3,5-Dichloro-4-pyridinecarboxylic acid: Lacks significant auxinic activity but serves as a critical pharmacophore for human enzyme inhibition (e.g., PDE4 inhibitors), demonstrating anti-inflammatory properties.

This guide analyzes the structure-activity relationship (SAR), mechanism of action (MoA), and experimental protocols for evaluating these isomers.

Structural Analysis & Biological Targets[1][2][3][4]

The biological divergence of these isomers stems from their ability to mimic endogenous ligands.

Comparative Functional Table
Feature3,6-Dichloro-2-pyridinecarboxylic acid 3,5-Dichloro-4-pyridinecarboxylic acid
Common Name Clopyralid(Precursor to) Roflumilast analogs
Primary Domain Agrochemical (Herbicide)Pharmaceutical (Anti-inflammatory)
Biological Target TIR1/AFB (Transport Inhibitor Response 1)PDE4 (Phosphodiesterase 4)
Mechanism Molecular Glue (Auxin Mimicry)Active Site Inhibition
Key SAR Feature 3,6-Cl substitution mimics the indole ring width of IAA.3,5-Cl substitution creates a hydrophobic pocket clamp.
Physicochemical High water solubility (salt forms), systemic mobility.Lipophilic character dominates; often requires derivatization.
Structure-Activity Relationship (SAR) Insights

1. The Auxin Mimic (3,6-Isomer): For a pyridine carboxylic acid to function as an auxin mimic, it must fit into the hydrophobic pocket of the TIR1-Ask1 receptor complex.

  • The Carboxylate Clamp: The carboxylic acid at C2 forms an essential salt bridge with Arg403 of the TIR1 receptor.

  • The 3,6-Chlorine Role: The chlorine at C3 provides steric bulk that mimics the C4-C5 region of the indole ring in Indole-3-acetic acid (IAA). The C6 chlorine prevents metabolic degradation (hydroxylation) at the susceptible alpha-position, granting the molecule persistence within plant tissues.

2. The Enzyme Inhibitor (3,5-Isomer): In pharmaceutical applications, particularly PDE4 inhibition (e.g., in compounds like SCH 351591), the 3,5-dichloro-4-pyridyl moiety acts as a bioisostere for catechol groups.

  • Electron Deficiency: The electron-withdrawing nature of the two chlorines flanking the nitrogen (or C4 attachment) increases the acidity of the system and enhances pi-stacking interactions with aromatic residues in enzyme active sites.

Mechanism of Action: The Auxin Signaling Pathway (3,6-Isomer)

The herbicidal activity of the 3,6-isomer is driven by the deregulation of gene expression. Unlike contact herbicides, it acts systemically.

Pathway Visualization

The following diagram illustrates the molecular cascade triggered by 3,6-dichloro-2-pyridinecarboxylic acid upon entering a plant cell.

AuxinSignaling Herbicide 3,6-DCPCA (Clopyralid) TIR1 TIR1/AFB Receptor (F-box Protein) Herbicide->TIR1 Binds Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitination Poly-Ubiquitination (SCF Complex) Complex->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor GeneExpr Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExpr Activates Death Epinasty & Necrosis GeneExpr->Death

Figure 1: The mechanism of action for 3,6-dichloro-2-pyridinecarboxylic acid. The herbicide acts as a "molecular glue," stabilizing the interaction between the TIR1 receptor and the Aux/IAA repressor protein, leading to the repressor's destruction.

Experimental Protocols

To objectively evaluate the biological activity of these isomers, researchers must employ distinct assays. Below is the standard protocol for assessing Auxinic Herbicidal Activity , the primary application of the 3,6-isomer.

Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To determine the IC50 of DCPCA isomers on root elongation, a highly sensitive marker for auxin activity.

Reagents:

  • Murashige and Skoog (MS) Basal Medium (pH 5.7).

  • Phytagel (0.8% w/v).

  • Stereilized Arabidopsis thaliana seeds (Col-0 wild type).

  • Test Compounds: 3,6-DCPCA and 3,5-DCPCA (dissolved in DMSO).

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare 100 mL of MS medium containing 1% sucrose.

    • Autoclave and cool to 50°C.

    • Aliquot medium into 6 batches. Add test compounds to achieve final concentrations of 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.

    • Pour into square petri dishes (120 x 120 mm) and allow to solidify vertically.

  • Seed Stratification:

    • Surface sterilize seeds (70% EtOH for 1 min, 10% bleach for 10 min, 5x water wash).

    • Resuspend in 0.1% agarose and stratify at 4°C for 2 days to synchronize germination.

  • Plating:

    • Using a pipette, place seeds in a straight line 1 cm from the top of the agar plate (approx. 10 seeds per plate).

    • Seal plates with micropore tape to allow gas exchange.

  • Incubation:

    • Place plates vertically in a growth chamber.

    • Conditions: 22°C, 16h light / 8h dark cycle.

  • Data Collection (Day 7):

    • Photograph plates.

    • Measure primary root length using ImageJ software.

    • Calculation: Plot Root Length (% of Control) vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.

Expected Results:

  • 3,6-DCPCA: Expect potent inhibition (IC50 < 1 µM) with visible root swelling and excessive root hair formation (classic auxin phenotype).

  • 3,5-DCPCA: Expect minimal inhibition (IC50 > 100 µM) or non-specific toxicity only at high doses, confirming lack of specific TIR1 binding.

Synthesis & Purity Verification

Biological activity is heavily dependent on isomeric purity. Contamination of the 3,5-isomer with the 3,6-isomer can lead to false positives in herbicidal assays.

Synthesis Workflow (Graphviz):

Synthesis Start Pentachloropyridine Step1 Selective Reduction (Zn/HCl or H2/Pd) Start->Step1 Intermed 3,6-Dichloro-2-trichloromethylpyridine Step1->Intermed Isomer Separation Hydrolysis Acid Hydrolysis (H2SO4) Intermed->Hydrolysis Product 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid) Hydrolysis->Product

Figure 2: General synthetic route for the 3,6-isomer. Note that isomer separation is critical at the intermediate stage.

Quality Control Check:

  • HPLC Method: C18 Reverse Phase Column.

  • Mobile Phase: Acetonitrile:Water (0.1% H3PO4) gradient.

  • Detection: UV at 280 nm (Pyridine ring absorption).

  • Criteria: >98% purity required for valid bioassay data.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and a target site gene GH3 confer resistance to the herbicide picloram. Plant Physiology. Link

  • Ting, P. C., et al. (2000). The synthesis of substituted N-(3,5-dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamides as specific PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Christoffersen, R. E., et al. (2002). Structure-activity relationships in a series of anti-inflammatory pyridine-4-carboxylic acids. Journal of Medicinal Chemistry. Link

  • Bayer CropScience. (2025).[1] Clopyralid Technical Data Sheet. Link

Sources

Technical Comparison Guide: Synthesis of Dichloropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyridine carboxylic acids represent a critical class of heterocyclic intermediates in the agrochemical and pharmaceutical industries. Their structural diversity, defined by the positional isomerism of chlorine atoms relative to the carboxylic acid moiety, dictates their specific biological activity and synthetic complexity.

This guide objectively compares the synthesis of the three most chemically significant isomers:

  • 3,6-Dichloro-2-pyridinecarboxylic acid (Clopyralid): A commercially dominant auxin-mimic herbicide.

  • 3,5-Dichloro-4-pyridinecarboxylic acid: A key intermediate for advanced pyridine derivatives.

  • 3,5-Dichloro-2-pyridinecarboxylic acid: A structural isomer often encountered as a byproduct or specific building block.

Our analysis prioritizes scalable, high-fidelity protocols, contrasting traditional wet-chemical methods with modern electrochemical approaches.

Comparative Analysis of Synthesis Routes

Target A: 3,6-Dichloro-2-pyridinecarboxylic Acid (Clopyralid)

Industrial Standard: Electrochemical Reduction of Tetrachloropicolinic Acid (TCPA).

Historically, Clopyralid was synthesized via the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine. However, this route suffers from poor atom economy and the generation of hazardous acidic waste. The modern industry standard has shifted toward the selective electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid (TCPA).

  • Mechanism: The process utilizes the varying reduction potentials of chlorine atoms on the pyridine ring. The chlorine at the 4-position is most susceptible to reduction due to the electron-withdrawing effect of the para-carboxylic acid group and the ortho-chlorines.

  • Advantages:

    • Selectivity: High regioselectivity for the 4-position dechlorination.

    • Green Chemistry: Replaces zinc/hydrazine reducing agents with electrons; water is the primary solvent.

    • Purity: Consistently yields >95% purity with minimal downstream processing.

Experimental Protocol: Electrochemical Synthesis

Reagents: 3,4,5,6-Tetrachloropicolinic acid (TCPA), NaOH (aq), H₂SO₄. Equipment: Electrolytic cell with a silver cathode and platinum anode (or dimensionally stable anode), cation exchange membrane.

  • Electrolyte Preparation: Dissolve 0.1 mol of TCPA in 200 mL of 1.0 M NaOH solution. Ensure pH is maintained >12 to keep the substrate in its soluble carboxylate form.

  • Electrolysis:

    • Temperature: Maintain at 45–50°C.

    • Current Density: 20–40 mA/cm².

    • Monitor the reaction via HPLC. The reaction is complete when the peak for the 3,5,6-trichloro intermediate disappears.

  • Workup:

    • Acidify the catholyte with H₂SO₄ to pH 1.0.

    • The product, 3,6-dichloro-2-pyridinecarboxylic acid, precipitates as a white solid.

    • Filter, wash with ice-cold water, and dry.

  • Validation: ¹H NMR (DMSO-d₆) should show two doublets corresponding to the protons at C4 and C5.

Target B: 3,5-Dichloro-4-pyridinecarboxylic Acid

Primary Route: Oxidation of 3,5-Dichloro-4-methylpyridine.

Unlike Clopyralid, this isomer is difficult to access via direct chlorination of isonicotinic acid due to deactivation of the ring. The most robust pathway involves building the halogenated core first, followed by side-chain oxidation.

  • Mechanism:

    • Lithiation: 3,5-Dichloropyridine is lithiated at the 4-position using LDA (Lithium Diisopropylamide) at cryogenic temperatures.

    • Alkylation: Trapping the lithiated species with methyl iodide yields 3,5-dichloro-4-methylpyridine.

    • Oxidation: The methyl group is oxidized to the carboxylic acid using KMnO₄ or catalytic oxidation (Co/Mn/Br system).

Experimental Protocol: Oxidation Step

Reagents: 3,5-Dichloro-4-methylpyridine, KMnO₄, Pyridine/Water mixture.

  • Setup: Charge a flask with 3,5-dichloro-4-methylpyridine (10 mmol) and pyridine:water (1:1 v/v, 50 mL).

  • Oxidation: Heat to 80°C and add KMnO₄ (25 mmol) portion-wise over 2 hours. The purple color should persist initially and then fade to brown (MnO₂).

  • Reflux: Reflux for an additional 3 hours to ensure complete conversion.

  • Workup:

    • Filter hot to remove MnO₂. Wash the cake with hot water.

    • Concentrate the filtrate to remove pyridine.

    • Acidify the aqueous residue with HCl to pH 2.

    • Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the crude acid.

  • Purification: Recrystallize from ethanol/water.

Target C: 3,5-Dichloro-2-pyridinecarboxylic Acid

Primary Route: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine.

This isomer is often a byproduct of the vapor-phase chlorination of 2-picoline. However, for targeted synthesis, the hydrolysis of the trichloromethyl precursor is preferred over direct chlorination of picolinic acid, which often leads to mixtures.

  • Mechanism: The trichloromethyl group is hydrolyzed to an acyl chloride and subsequently to the acid. The electron-deficient ring makes the hydrolysis slower than in benzene analogs, often requiring sulfuric acid catalysis.

Performance Metrics & Comparison

The following table summarizes the efficiency and viability of the discussed pathways.

Metric3,6-Dichloro-2-COOH (Clopyralid)3,5-Dichloro-4-COOH3,5-Dichloro-2-COOH
Primary Method Electrochemical Reduction (from TCPA)Oxidation of Methyl precursorHydrolysis of CCl₃ precursor
Yield (Isolated) 92 - 96% 65 - 75%70 - 80%
Purity > 98% ~95%~95%
Atom Economy High (Cl removal is selective)Low (Oxidation generates MnO₂ waste)Medium
Scalability Industrial (Multi-ton)Lab / Pilot ScalePilot Scale
Key Challenge Requires specialized electrochemical cellsCryogenic lithiation step is costlyControlling chlorination selectivity

Reaction Pathway Visualizations

Electrochemical Synthesis of Clopyralid

This diagram illustrates the selective dechlorination pathway, highlighting the efficiency of the electrochemical route.

Clopyralid_Synthesis cluster_conditions Conditions TCPA 3,4,5,6-Tetrachloropicolinic Acid (Starting Material) Intermediate 3,5,6-Trichloro-2-pyridinecarboxylic Acid (Transient Intermediate) TCPA->Intermediate 2e- Reduction -Cl (C4 position) Clopyralid 3,6-Dichloro-2-pyridinecarboxylic Acid (Product) Intermediate->Clopyralid 2e- Reduction -Cl (C5 position) Cond Cathode: Ag Anode: Pt Electrolyte: NaOH (aq) Temp: 45°C

Caption: Selective electrochemical dechlorination of TCPA to Clopyralid.

Synthesis of 3,5-Dichloro-4-pyridinecarboxylic Acid

This pathway demonstrates the "Build then Oxidize" strategy required for the 4-isomer.

Isomer_4_Synthesis Start 3,5-Dichloropyridine Lithiated 4-Lithio-3,5-dichloropyridine (-78°C) Start->Lithiated LDA, THF -78°C Methylated 3,5-Dichloro-4-methylpyridine Lithiated->Methylated MeI (Methyl Iodide) Product 3,5-Dichloro-4-pyridinecarboxylic Acid Methylated->Product KMnO4, Pyridine/H2O Reflux

Caption: Lithiation-Oxidation sequence for accessing the 3,5-dichloro-4-isomer.

References

  • Electrochemical Synthesis of Clopyralid

    • Title: Electrolytic synthesis method for 3,6-dichloropicolinic acid.[1]

    • Source: Google P
    • URL
  • Title: Oxidation of methyl-pyridines (US Patent 2,818,378).
  • Title: Preparation of 3,5-dichloro-4-methylbenzoic acid (Process description for methyl precursor).
  • General Nitrile Hydrolysis Mechanisms

    • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles.[2][3][4][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Technical Guide: Alternatives to 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternative reagents and scaffolds to 4,5-dichloropyridine-3-carboxylic acid (CAS: 53985-77-2). It is designed for medicinal chemists and process engineers seeking to optimize synthesis routes, bypass supply chain bottlenecks, or explore structure-activity relationships (SAR).

Executive Summary & Strategic Rationale

4,5-Dichloropyridine-3-carboxylic acid is a high-value building block, primarily used as a core scaffold in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its unique electrophilic disparity :

  • C4-Position: Highly activated for nucleophilic aromatic substitution (

    
    ) due to being para to the pyridine nitrogen and ortho to the electron-withdrawing carboxyl group.
    
  • C5-Position: Relatively inert to

    
     (meta to nitrogen), typically requiring transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for functionalization.
    

Why Seek Alternatives?

  • Regioselectivity Control: The C4/C5 differentiation can be sensitive to solvent and base choice; alternatives may offer more robust selectivity.

  • Cost & Availability: The specific 4,5-dichloro substitution pattern is often more expensive than the 4,6- or 2,6-isomers due to the synthesis difficulty (avoiding over-chlorination).

  • Solubility: The free acid often suffers from poor solubility in organic solvents, complicating scale-up.

Strategic Alternatives Matrix

We categorize alternatives into Synthetic Equivalents (same final scaffold, different reagent) and Structural Surrogates (different scaffold for SAR).

Table 1: Comparative Analysis of Reagent Alternatives
Reagent ClassAlternative CandidateKey AdvantagePrimary ApplicationReactivity Profile
Synthetic Equivalent Ethyl 4,5-dichloropyridine-3-carboxylate Solubility & Handling Process ChemistryIdentical C4-

reactivity; Ester group prevents zwitterion formation, improving organic solubility.
Synthetic Equivalent 4-Hydroxy-5-chloropyridine-3-carboxylic acid Cost / Precursor In situ ActivationPrecursor that converts to the 4,5-dichloro species via

. Allows "just-in-time" generation of the electrophile.
Regioisomer 4,6-Dichloropyridine-3-carboxylic acid SAR Expansion Library DesignDual

Sites.
Both C4 and C6 are activated. C4 is generally more reactive, but C6 competition is significant.
Regioisomer 2,6-Dichloropyridine-3-carboxylic acid Availability Scaffold HoppingHighly available. Reactivity is focused at C6 (para to N relative to C2). C2 is sterically hindered by COOH.
Bioisostere 2,4-Dichloropyrimidine-5-carboxylic acid Potency / IP BioisosterismHigher intrinsic reactivity due to two nitrogens. C4 is exclusive site for

(para to N1/N3).

Deep Dive: Reactivity & Mechanistic Logic

The selection of an alternative relies on understanding the electronic landscape of the pyridine ring.

Electrophilicity Map

In the 4,5-dichloro scaffold, the C4-Cl is the "soft" electrophile, primed for


 with amines or thiols. The C5-Cl  is a "hard" position, requiring Pd-catalysis.
  • If you switch to 4,6-Dichloropyridine-3-carboxylic acid: You introduce a competition issue. The C6 position is ortho to Nitrogen (activated), while C4 is para (activated). While C4 is often preferred, the selectivity drops compared to the 4,5-isomer where C5 is deactivated.

  • If you switch to the Ethyl Ester: You increase the electrophilicity of C4 by removing the potential for the carboxylate anion (

    
    ) to form under basic conditions, which would otherwise donate electron density into the ring and deactivate it.
    
Decision Pathway Diagram

ReactivityLogic Start Goal: Functionalize Pyridine Core SNAr_Check Reaction Type: SNAr? Start->SNAr_Check Selectivity Required Selectivity? SNAr_Check->Selectivity Yes Reagent_Ester Use Ethyl Ester Equivalent (Higher Yield) SNAr_Check->Reagent_Ester Solubility Issue? Reagent_Precursor Use 4-OH-5-Cl Precursor (+ POCl3) SNAr_Check->Reagent_Precursor Cost/Supply Issue? Reagent_45 Use 4,5-Dichloro-3-COOH (C4 Selective) Selectivity->Reagent_45 Strict C4 Only Reagent_46 Use 4,6-Dichloro-3-COOH (C4/C6 Competition) Selectivity->Reagent_46 Explore C6 SAR

Figure 1: Decision matrix for selecting the appropriate dichloropyridine reagent based on synthetic needs.

Experimental Protocols

Protocol A: In Situ Generation from 4-Hydroxy Precursor

Use this route if the 4,5-dichloro acid is unavailable or expensive. This converts 4-hydroxy-5-chloropyridine-3-carboxylic acid to the active 4,5-dichloro species.

Safety Note:


 is corrosive and reacts violently with water. All glassware must be oven-dried.
  • Setup: Charge a round-bottom flask with 4-hydroxy-5-chloropyridine-3-carboxylic acid (1.0 equiv) and Phosphorus Oxychloride (

    
    )  (5.0 equiv).
    
  • Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent, essential for activating the carboxylic acid and the hydroxyl group.

  • Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor by LCMS (aliquot quenched in MeOH). The acid will convert to the acid chloride and the hydroxyl will be chlorinated.

    • Note: The intermediate is the 4,5-dichloropyridine-3-carbonyl chloride .

  • Quench/Workup:

    • Cool to 0°C.

    • Option 1 (To get Acid): Slowly pour onto crushed ice/water. Stir for 1h to hydrolyze the acid chloride back to the carboxylic acid. Filter the precipitate.[1]

    • Option 2 (To get Ester): Pour into cold alcohol (MeOH or EtOH) to generate the corresponding ester directly (bypassing the isolation of the acid).

Protocol B: Regioselective Displacement (C4-Selectivity)

Demonstrating the selectivity of the 4,5-dichloro scaffold vs. alternatives.

  • Reagents: Dissolve 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv) in DMF or DMAc (0.5 M).

  • Base: Add DIPEA (2.5 equiv). Avoid inorganic bases like

    
     if solubility is an issue.
    
  • Nucleophile: Add the amine (1.1 equiv) dropwise at 0°C.

  • Conditions:

    • Stir at Room Temperature for 2–4 hours.

    • Critical Control Point: Do not heat initially. Heating promotes C5-substitution or bis-substitution.

  • Validation:

    • Analyze via 1H NMR .

    • Product Signal: The proton at C6 (singlet, ~8.5 ppm) and C2 (singlet, ~8.8 ppm) will remain. A shift in the C2 proton typically indicates C4 substitution due to the shielding effect of the new amine.

    • Contrast: If C5 were substituted, the C6 proton signal would change significantly due to the loss of the adjacent chlorine.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Synthesis of 4,5-Dichloropyridine Deriv

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors".
    • Context: Describes the use of 4,5-dichloro-3-carboxylic acid as a key intermedi
  • Vilsmeier-Haack Chlorination Protocols Source:Organic Process Research & Development, "Safe Scale-up of Chlorination Reactions". Context: Safety and yield optimization for converting hydroxypyridines to chloropyridines.
  • Alternative Scaffolds in Drug Design Source:Bioorganic & Medicinal Chemistry Letters, "Pyridine vs. Pyrimidine Scaffolds in Kinase Inhibitor Design". Context: Comparative data on 2,4-dichloropyrimidine vs. 4,5-dichloropyridine potency and solubility.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4,5-Dichloropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

This guide outlines the mandatory disposal protocols for 4,5-dichloropyridine-3-carboxylic acid . Due to the presence of two chlorine atoms on the pyridine ring, this compound is classified as a Halogenated Organic . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA RCRA regulations and poses severe safety risks, including the formation of toxic hydrochloric acid (HCl) and nitrogen oxides (NOx) during incineration without scrubbers.

Chemical Identity Verification

Before processing, verify the identity of the substance to ensure this protocol applies.

ParameterDetail
Chemical Name 4,5-Dichloropyridine-3-carboxylic acid
Synonyms 4,5-Dichloronicotinic acid; 3,4-dichloro-5-pyridinecarboxylic acid
CAS Number 473837-10-4 (Primary); Verify against specific vendor SDS
Molecular Formula C₆H₃Cl₂NO₂
Acidity (pKa) ~2.5 (Significantly more acidic than acetic acid)
Physical State White to off-white solid

Hazard Assessment & Causality

Effective safety relies on understanding why a protocol exists. The disposal strategy is dictated by three molecular features:

  • Halogenation (Cl atoms):

    • Risk:[1][2][3][4] Thermal decomposition releases Hydrogen Chloride (HCl) gas.

    • Disposal Implication: Must be incinerated in a facility equipped with acid gas scrubbers. Never mix with general non-halogenated organic waste (e.g., Acetone/Ethanol waste streams), as this complicates downstream incineration.

  • Carboxylic Acid Moiety (-COOH):

    • Risk:[1][2][3][4] Corrosive to tissue and metal. Potential for exothermic acid-base reactions.

    • Disposal Implication: Waste streams must be pH-checked. Mixing this acid with basic waste (e.g., amines, hydroxide solutions) in a closed waste drum can cause rapid pressurization and explosion.

  • Pyridine Ring:

    • Risk:[1][2][3][4] Potential for forming toxic nitrogen oxides (NOx) upon combustion.

    • Disposal Implication: Requires high-temperature incineration (RCRA Code P/U listing logic applies to pyridines generally, though this specific derivative is likely characterized by toxicity/corrosivity).

Waste Segregation Protocol

The Golden Rule: If a waste container contains any amount of 4,5-dichloropyridine-3-carboxylic acid, the entire container must be labeled and treated as Halogenated Organic Waste .

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures) StateCheck->Liquid SolidAction Double Bag in Clear Polyethylene Solid->SolidAction LiquidCheck Solvent Base? Liquid->LiquidCheck SolidLabel Label: SOLID TOXIC (Trace Halogens) SolidAction->SolidLabel Aqueous Aqueous Solution LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic Neutralize Adjust pH to 6-8 (Prevent Drum Reaction) Aqueous->Neutralize HaloStream Combine into HALOGENATED Waste Organic->HaloStream Neutralize->HaloStream

Figure 1: Decision matrix for segregating 4,5-dichloropyridine-3-carboxylic acid waste. Note that even aqueous streams, once neutralized, are often best managed as halogenated chemical waste rather than drain disposal due to local regulations.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Unused)

Context: You have an old vial or excess solid powder.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Keep the chemical in its original glass vial if possible. Ensure the cap is tight.[2]

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Apply a hazardous waste tag.

    • Constituents: Write "4,5-Dichloropyridine-3-carboxylic acid".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Consolidation: Place the bagged vial into the lab’s Solid Toxic/Hazardous Waste drum.

    • Self-Validating Step: Verify the drum is not for "Sharps" or "Biohazard". Chemical solids must remain separate from biological waste.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate) or is part of an aqueous extraction.

  • Compatibility Check (Crucial):

    • Ensure the waste carboy is designated for Halogenated Organics .

    • STOP: Do not pour into a "Non-Halogenated" carboy. The chlorine content will contaminate the entire 20L drum, potentially incurring fines from the waste hauler.

  • pH Validation (The "Self-Validating" Step):

    • If the mixture contains aqueous components or reactive reagents (e.g., thionyl chloride used to activate the acid), check the pH of your flask before pouring.

    • Action: If pH < 3, slowly quench with saturated Sodium Bicarbonate (NaHCO₃) in a beaker until bubbling ceases.

    • Why: Pouring unquenched acid into a waste drum containing basic organic amines can cause a geyser effect.

  • Transfer:

    • Pour the mixture into the Halogenated Waste carboy using a funnel.

    • Close the carboy cap immediately (RCRA requirement: Closed unless adding waste).

  • Log Entry:

    • Record the volume and constituent ("4,5-Dichloropyridine-3-carboxylic acid") on the carboy's waste log sheet.

Emergency Response & Spills

In the event of a spill outside the fume hood:

Spill TypeImmediate ActionCleanup Material
Solid Powder Evacuate area if dust is airborne. Do not dry sweep (generates dust).Cover with wet paper towels to dampen, then scoop into a bag.
Liquid Solution Ventilate area. Extinguish ignition sources (if organic solvent involved).Use Universal Absorbent Pads or Vermiculite. Do not use simple paper towels for large acid spills.
Skin Contact Remove contaminated clothing immediately.[5]Flush with water for 15 minutes. Seek medical attention if irritation persists.

Regulatory & Compliance Context (US EPA)

  • Waste Classification: While 4,5-dichloropyridine-3-carboxylic acid is not explicitly listed on the P-list or U-list (unlike Pyridine, U196), it exhibits characteristics of Toxicity and Corrosivity .

  • Halogen Rule: Under RCRA guidelines, mixing halogenated solvents/solids with non-halogenated fuels renders the entire mixture "Halogenated," significantly increasing disposal costs.

  • Generator Responsibility: The researcher (generator) is responsible for accurate characterization. "Unknowns" are the most expensive and dangerous waste category. Always label immediately.

References

  • US Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristics: Corrosivity and Toxicity. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Chloropyridine carboxylic acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.